(S)-5-Methylpyrrolidin-3-one hydrochloride
Description
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Properties
IUPAC Name |
(5S)-5-methylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHSNODCITTNM-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-5-Methylpyrrolidin-3-one Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Methylpyrrolidin-3-one hydrochloride has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its defined stereochemistry and versatile functionality make it an invaluable intermediate for creating enantiomerically pure drugs, thereby enhancing therapeutic efficacy and reducing potential side effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of (S)-5-Methylpyrrolidin-3-one hydrochloride, with a particular focus on its role in the development of novel therapeutics. This document serves as a detailed resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.
Introduction: The Significance of Chiral Pyrrolidinones in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs.[1][2] This five-membered nitrogen heterocycle provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a crucial factor for effective interaction with biological targets such as enzymes and receptors.[3] The introduction of a methyl group at the 5-position with a specific (S)-configuration, as in (S)-5-Methylpyrrolidin-3-one, imparts a key chiral center that is often essential for the desired pharmacological activity of the final drug molecule. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations.
This guide will delve into the core aspects of (S)-5-Methylpyrrolidin-3-one hydrochloride, providing a detailed examination of its properties and practical applications.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (S)-5-Methylpyrrolidin-3-one hydrochloride is fundamental to its effective use in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO | [4] |
| Molecular Weight | 135.59 g/mol | [4] |
| CAS Number | 2708342-87-2 | [4] |
| Appearance | Solid (Typical) | Inferred from general knowledge |
| Purity | ≥97% (Typical) | [4] |
The chemical structure of (S)-5-Methylpyrrolidin-3-one hydrochloride is characterized by a pyrrolidine ring with a ketone at the 3-position and a methyl group with (S)-stereochemistry at the 5-position. The nitrogen atom is protonated and forms an ionic bond with a chloride ion.
Synthesis and Manufacturing
A logical synthetic pathway could start from a chiral amino acid derivative to install the (S)-stereocenter.
Hypothetical Synthetic Workflow:
A plausible, though not explicitly documented, synthetic route is outlined below. This workflow is based on common reactions used for the synthesis of similar pyrrolidinone structures.
Caption: A plausible synthetic workflow for (S)-5-Methylpyrrolidin-3-one hydrochloride.
Detailed Experimental Protocol (Hypothetical):
The following protocol is a generalized representation and should be optimized for specific laboratory conditions.
-
Michael Addition: A suitable N-protected (S)-alanine ester is reacted with an acrylic ester in the presence of a base to form the Michael adduct.
-
Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the 3-oxopyrrolidine-4-carboxylate intermediate.[5]
-
Hydrolysis and Decarboxylation: The ester group at the 4-position is hydrolyzed and subsequently removed via decarboxylation, typically under acidic conditions. This step may also remove the N-protecting group.
-
Salt Formation: The resulting (S)-5-Methylpyrrolidin-3-one free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. The product is then isolated by filtration and dried.
Spectroscopic Characterization
The structural elucidation and purity assessment of (S)-5-Methylpyrrolidin-3-one hydrochloride are typically performed using a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific compound is not available, the expected spectral features can be predicted.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the diastereotopic protons on the carbons adjacent to the ketone and the nitrogen, and the proton on the chiral center. The coupling patterns would provide valuable information about the connectivity of the atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display a signal for the carbonyl carbon (typically in the range of 200-220 ppm), as well as distinct signals for the four other carbon atoms in the pyrrolidine ring and the methyl group.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone (typically around 1740-1760 cm⁻¹ for a five-membered ring ketone).[7] There would also be characteristic absorptions for C-H and N-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the pyrrolidinone structure.[8]
Applications in Drug Discovery and Development
(S)-5-Methylpyrrolidin-3-one hydrochloride is a valuable chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application lies in its use as a key intermediate in the synthesis of complex molecules where the stereochemistry of the methyl-substituted pyrrolidine ring is crucial for biological activity.
One notable application is in the synthesis of Deucravacitinib , a selective tyrosine kinase 2 (TYK2) inhibitor.[4] Deucravacitinib is an oral medication used for the treatment of plaque psoriasis. The (S)-5-methylpyrrolidin-3-one moiety is a core component of the Deucravacitinib structure, and its specific stereochemistry is essential for the drug's high selectivity and potent inhibitory activity against TYK2.
The use of enantiomerically pure starting materials like (S)-5-Methylpyrrolidin-3-one hydrochloride is a key principle of modern drug development, as it allows for the synthesis of single-enantiomer drugs, which often have improved therapeutic indices compared to their racemic counterparts.
Safety, Handling, and Storage
Proper handling and storage of (S)-5-Methylpyrrolidin-3-one hydrochloride are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar chemical reagents should be followed.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] If inhaled, move to fresh air.[9] If swallowed, seek medical attention.[9]
Conclusion
(S)-5-Methylpyrrolidin-3-one hydrochloride is a strategically important chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical functionality make it an indispensable intermediate in the synthesis of enantiomerically pure drugs, such as the TYK2 inhibitor Deucravacitinib. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, characterization methods, and its role in drug discovery. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (S)-5-Methylpyrrolidin-3-one hydrochloride in enabling the development of safer and more effective medicines will undoubtedly increase.
References
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Joy Biotech. (S)-5-methylpyrrolidin-3-one Hydrochloride CAS NO 2708342-87-2. Available from: [Link]
- Google Patents. Processes for preparing pyrrolidine compounds.
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San Fu Chemical Co., Ltd. Safety Data Sheet n-Methylpyrrolidinone (NMP). Available from: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0160948). Available from: [Link]
- Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
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LibreTexts. Infrared (IR) Spectroscopy. Available from: [Link]
- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-and 3-substituted pyrrolidines. Aldrichimica Acta, 39(3), 67-82.
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NIST. Pyrrolidine. Available from: [Link]
- Jeyachandran, M., Madasamykumar, & Dhayalan, M. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
- Seebach, D., & Enders, D. (1975). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses, 55, 109.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Popova, M., & Vasilev, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983.
- El-Ghanam, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563.
- Crash Course. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube.
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Pearson. Organic Chemistry Study Guide: IR Spectroscopy & Mass Spec. Available from: [Link]
- Hanna, G. M., & Lau-Cam, C. A. (1993). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Current medicinal chemistry, 1(2), 101-119.
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Enantioselective Synthesis of (S)-5-Methylpyrrolidin-3-one Hydrochloride: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the enantioselective synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride, a key chiral building block in modern pharmaceutical development. The document delves into the strategic considerations behind various synthetic approaches, offering detailed experimental protocols and field-proven insights for researchers, scientists, and professionals in drug development. The guide emphasizes the importance of this compound, particularly as an intermediate in the synthesis of novel therapeutics such as Deucravacitinib.[1] A comparative analysis of synthetic strategies, including chiral pool synthesis, organocatalysis, and biocatalysis, is presented to inform the selection of the most appropriate method based on efficiency, stereocontrol, and scalability.
Introduction: The Significance of (S)-5-Methylpyrrolidin-3-one Hydrochloride in Medicinal Chemistry
The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] Its unique three-dimensional structure and physicochemical properties make it an attractive component in the design of novel therapeutic agents.[2] Within this class of compounds, chiral 5-substituted-pyrrolidin-3-ones represent a particularly valuable subclass of intermediates.
(S)-5-Methylpyrrolidin-3-one hydrochloride has emerged as a critical building block in the synthesis of complex pharmaceutical ingredients. Notably, it serves as a key intermediate in the production of Deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of moderate-to-severe plaque psoriasis.[1][4] The precise stereochemistry of the (S)-enantiomer is crucial for the desired pharmacological activity, highlighting the critical need for efficient and highly enantioselective synthetic methods. This guide aims to provide a detailed exploration of the primary strategies for the asymmetric synthesis of this important molecule.
Strategic Approaches to the Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-5-Methylpyrrolidin-3-one hydrochloride can be approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and the required level of enantiopurity. This guide will focus on three principal methodologies:
-
Synthesis from the Chiral Pool: Leveraging naturally occurring chiral molecules as starting materials.
-
Organocatalytic Asymmetric Synthesis: Employing small chiral organic molecules to catalyze the enantioselective formation of the pyrrolidine ring.
-
Biocatalysis: Utilizing enzymes to perform highly selective transformations.
Synthesis from the Chiral Pool: A Reliable Pathway from (S)-Proline
The use of readily available and inexpensive chiral starting materials, known as the "chiral pool," is a cornerstone of industrial asymmetric synthesis. (S)-Proline, a naturally occurring amino acid, serves as an excellent and cost-effective precursor for the synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride. The general strategy involves the stereospecific transformation of (S)-proline into the key intermediate, (3S,5S)-5-Methylpyrrolidin-3-ol, followed by oxidation to the desired ketone.
Rationale for the Chiral Pool Approach
The primary advantage of this approach lies in the inherent chirality of the starting material, which obviates the need for a separate resolution step or a complex asymmetric induction step. The stereocenter at the 5-position of the target molecule is directly derived from the stereocenter of (S)-proline. This strategy is often characterized by well-established and scalable reaction steps, making it suitable for large-scale production.
Experimental Workflow: From (S)-Proline to (S)-5-Methylpyrrolidin-3-one Hydrochloride
The overall synthetic sequence can be visualized as a two-stage process: the formation of the chiral alcohol precursor and its subsequent oxidation.
Detailed Experimental Protocol
Step 1: Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol
This multi-step transformation from (S)-proline is a well-documented route.[2]
-
N-Protection of (S)-Proline: The nitrogen atom of (S)-proline is first protected, typically as a carbamate (e.g., Boc or Cbz), to prevent side reactions in the subsequent reduction step.
-
Reduction of the Carboxylic Acid: The protected proline is then reduced to the corresponding alcohol, (S)-N-protected-prolinol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane complexes.[3]
-
Cyclization and Methylation: The resulting prolinol derivative undergoes a series of reactions involving activation of the hydroxyl group (e.g., tosylation or mesylation), followed by intramolecular cyclization and methylation to introduce the methyl group at the 5-position.
Step 2: Oxidation of (3S,5S)-5-Methylpyrrolidin-3-ol to (S)-5-Methylpyrrolidin-3-one
The oxidation of the secondary alcohol to the ketone is a critical step.[2] Careful selection of the oxidizing agent is necessary to avoid over-oxidation or side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-protected-(3S,5S)-5-methylpyrrolidin-3-ol in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Oxidizing Agent: A variety of oxidizing agents can be employed, including Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine), Dess-Martin periodinane (DMP), or a hypochlorite-based system (e.g., sodium hypochlorite with a catalytic amount of TEMPO). The choice of oxidant will depend on the scale of the reaction and the nature of the protecting group.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C for Swern oxidation) to maintain selectivity and minimize side products. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel to yield the N-protected (S)-5-methylpyrrolidin-3-one.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the N-protecting group and the formation of the hydrochloride salt.
-
Deprotection: The N-protecting group is removed under appropriate conditions. For a Boc group, treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is effective. For a Cbz group, hydrogenolysis is the method of choice.
-
Salt Formation: After removal of the protecting group, the free base of (S)-5-methylpyrrolidin-3-one is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
| Parameter | Synthesis from Chiral Pool |
| Starting Material | (S)-Proline |
| Key Intermediate | (3S,5S)-5-Methylpyrrolidin-3-ol |
| Advantages | Readily available and inexpensive starting material, well-established chemistry, suitable for large-scale synthesis. |
| Disadvantages | Multi-step synthesis, may require the use of hazardous reagents (e.g., LiAlH4). |
Organocatalytic Asymmetric Synthesis: A Modern Approach
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[5][6] Chiral secondary amines, such as proline and its derivatives, can catalyze reactions through the formation of transient iminium or enamine intermediates. The aza-Michael addition is a key reaction in this context for the construction of chiral nitrogen-containing heterocycles.[6][7]
Rationale for the Organocatalytic Approach
The use of small organic molecules as catalysts offers several advantages, including milder reaction conditions, lower toxicity compared to heavy metal catalysts, and often high enantioselectivity.[7] For the synthesis of (S)-5-Methylpyrrolidin-3-one, an organocatalytic intramolecular aza-Michael addition represents a highly convergent and atom-economical strategy.
Conceptual Workflow: Intramolecular Aza-Michael Addition
This approach involves the cyclization of an acyclic precursor containing both an amine and an α,β-unsaturated carbonyl moiety. A chiral organocatalyst is used to control the stereochemistry of the newly formed stereocenter.
Exemplary Protocol: Organocatalyzed Intramolecular Aza-Michael Addition
-
Synthesis of the Acyclic Precursor: The acyclic amino-enone precursor would need to be synthesized first. This could be achieved through a multi-step sequence starting from simple achiral building blocks.
-
Organocatalytic Cyclization: In a typical procedure, the acyclic precursor is dissolved in a suitable solvent (e.g., DMSO, chloroform, or toluene). A catalytic amount (typically 10-20 mol%) of a chiral organocatalyst, such as a diarylprolinol silyl ether or a squaramide-based catalyst, is added.[8] Often, a co-catalyst or an additive (e.g., an acid) is also required.
-
Reaction Conditions: The reaction is stirred at a specific temperature, which can range from ambient temperature to elevated temperatures, until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up and Purification: The reaction mixture is then worked up to remove the catalyst and any remaining starting material. Purification by column chromatography affords the enantiomerically enriched pyrrolidinone product.
| Parameter | Organocatalytic Synthesis |
| Key Reaction | Intramolecular Aza-Michael Addition |
| Catalyst | Chiral small organic molecule (e.g., proline derivative) |
| Advantages | Metal-free, mild reaction conditions, high potential for enantioselectivity, atom-economical. |
| Disadvantages | Synthesis of the acyclic precursor can be lengthy, catalyst development may be required for specific substrates. |
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions.[9] For the synthesis of chiral amines and ketones, enzymes such as transaminases and ketoreductases are particularly powerful.[10][11]
Rationale for the Biocatalytic Approach
The key advantages of biocatalysis are its exceptional selectivity, which often leads to very high enantiomeric excess (ee), and its environmentally friendly nature, as reactions are typically run in aqueous media at ambient temperature and pressure. This approach can significantly simplify purification processes and reduce the generation of hazardous waste.
Potential Biocatalytic Strategies
Two main biocatalytic strategies can be envisioned for the synthesis of (S)-5-Methylpyrrolidin-3-one:
-
Asymmetric Reduction of a Prochiral Ketone: A ketoreductase (KRED) could be used to reduce a prochiral 5-methyl-pyrrolidin-3-one precursor to the corresponding (3S,5S)-5-methylpyrrolidin-3-ol with high enantioselectivity. This would then be followed by a chemical oxidation step.
-
Intramolecular Reductive Amination: A transaminase or an imine reductase could catalyze the intramolecular cyclization of a suitable amino-keto precursor to directly form the chiral pyrrolidine ring.[10]
Considerations for Implementing a Biocatalytic Route
The development of a biocatalytic process requires screening of enzyme libraries to identify a suitable catalyst with high activity and selectivity for the specific substrate. Process optimization, including factors like pH, temperature, co-solvent, and cofactor regeneration, is also crucial for achieving high yields and space-time yields. While specific examples for the synthesis of (S)-5-Methylpyrrolidin-3-one are not detailed in the provided search results, the general principles of biocatalytic ketone reduction and reductive amination are well-established and offer a promising avenue for the development of a green and efficient synthesis.[9][10][11]
| Parameter | Biocatalysis |
| Key Reaction | Asymmetric reduction or reductive amination |
| Catalyst | Enzyme (e.g., Ketoreductase, Transaminase) |
| Advantages | High enantioselectivity, mild and environmentally friendly reaction conditions, potential for high efficiency. |
| Disadvantages | Requires enzyme screening and process development, potential for substrate or product inhibition. |
Conclusion and Future Outlook
The enantioselective synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride is a critical endeavor in the pharmaceutical industry, driven by its role as a key building block for innovative medicines. This guide has detailed the primary synthetic strategies, with a particular focus on the robust and scalable chiral pool approach starting from (S)-proline. The exploration of organocatalytic and biocatalytic methods highlights the continuous evolution of asymmetric synthesis towards more efficient, economical, and sustainable processes.
Future research in this area will likely focus on the development of novel and more active organocatalysts and enzymes that can directly produce the target molecule with high enantiopurity in a single step from simple starting materials. The optimization of existing routes to minimize waste and improve overall process efficiency will also remain a key area of investigation, ensuring the continued availability of this vital chiral intermediate for the advancement of human health.
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- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, 16 October 2024.
- Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. PMC.
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- Scheme 5: Rate-limiting step for the oxidation of N-methyl-and N-benzylpyrrolidine.
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NMR spectrum of (S)-5-Methylpyrrolidin-3-one hydrochloride
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of (S)-5-Methylpyrrolidin-3-one Hydrochloride
Authored by a Senior Application Scientist
Introduction
(S)-5-Methylpyrrolidin-3-one hydrochloride is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, its structural integrity, and stereochemical purity are paramount for its successful application in the development of novel pharmaceutical agents and other complex molecular architectures[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation and purity assessment of such small organic molecules.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (S)-5-Methylpyrrolidin-3-one hydrochloride. Moving beyond a simple presentation of data, this document is designed for researchers, scientists, and drug development professionals, offering in-depth interpretation grounded in fundamental spectroscopic principles. We will explore the causality behind experimental choices, present a robust protocol for data acquisition, and dissect the spectral features to provide a complete structural assignment.
Molecular Structure and Stereochemistry
To interpret the NMR spectrum, a clear understanding of the molecule's structure is essential. (S)-5-Methylpyrrolidin-3-one hydrochloride possesses a five-membered pyrrolidine ring with a ketone at the 3-position and a methyl group at the 5-position. The "(S)" designation indicates a specific stereochemical configuration at the chiral center, C5. The hydrochloride form means the nitrogen atom is protonated, bearing a positive charge, with a chloride counter-ion.
Structure with Numbering Scheme:
-
C2: Methylene group adjacent to the carbonyl and the protonated nitrogen.
-
C3: Carbonyl carbon (ketone).
-
C4: Methylene group adjacent to the chiral center.
-
C5: Chiral methine carbon, bonded to the methyl group and nitrogen.
-
-CH₃: Methyl group at the C5 position.
-
N-H₂⁺: Protons on the positively charged nitrogen atom.
The presence of a single stereocenter at C5 renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.
Experimental Protocol: Acquiring a High-Fidelity NMR Spectrum
The quality of NMR data is directly dependent on a meticulously executed experimental protocol. The following procedure is a self-validating system designed to ensure accuracy and reproducibility.
Sample Preparation
The choice of solvent is critical. Since the compound is a hydrochloride salt, it exhibits high polarity and is most soluble in polar, protic solvents. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices. For this guide, we will proceed with D₂O, as it simplifies the spectrum by exchanging the acidic N-H₂⁺ protons, removing their signals.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 5-10 mg of (S)-5-Methylpyrrolidin-3-one hydrochloride.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Internal Standard: Add a small, known quantity of an internal reference standard. For D₂O, the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is the standard, with its signal set to 0.00 ppm[3]. This step is crucial for accurate chemical shift referencing.
-
Homogenization: Gently vortex the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the compound name, concentration, and solvent.
NMR Spectrometer Setup and Data Acquisition
High-field NMR spectrometers (≥400 MHz) are recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex multiplets expected from the pyrrolidine ring protons[4].
Acquisition Parameters (¹H NMR):
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
Nucleus: ¹H.
-
Temperature: 25 °C (298 K).
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
Acquisition Parameters (¹³C NMR):
-
Nucleus: ¹³C.
-
Pulse Program: Proton-decoupled (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Spectral Data and Interpretation
While a publicly available, peer-reviewed spectrum for this specific compound is not readily found in the initial search, we can confidently predict and interpret its NMR data based on established principles of chemical shifts, coupling constants, and analysis of analogous pyrrolidine structures[5][6][7].
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
-
N-H₂⁺ Protons: These acidic protons will rapidly exchange with the deuterium in D₂O and will therefore be silent (not observed) in the spectrum. The residual H₂O/HOD signal will appear around 4.8 ppm[8][9].
-
H5 (methine): Expected to be a multiplet (m). Being adjacent to the electron-withdrawing N⁺H₂, its signal will be shifted downfield. It will be coupled to the C4 protons and the C5-methyl protons.
-
C5-CH₃ (methyl): Expected to be a doublet (d), due to coupling with the single H5 proton. This will be the most upfield signal.
-
H2 (methylene): Protons on the carbon alpha to the carbonyl group. This environment causes a significant downfield shift. Due to the rigidity of the ring and potential for complex coupling, these protons might appear as two distinct multiplets or a complex multiplet.
-
H4 (methylene): These protons are diastereotopic. They are expected to appear as two separate multiplets. They couple with each other (geminal coupling, ²J) and with the H5 proton (vicinal coupling, ³J).
Predicted ¹³C NMR Spectrum (101 MHz, D₂O)
-
C3 (Carbonyl): The ketone carbon will have the most downfield chemical shift, typically in the range of 205-215 ppm.
-
C2 & C5 (Carbons adjacent to Nitrogen): These carbons are deshielded by the adjacent electropositive nitrogen atom and will appear downfield, typically in the 50-70 ppm range.
-
C4 (Methylene): This aliphatic carbon will be further upfield.
-
C5-CH₃ (Methyl): The methyl carbon will be the most shielded and thus will have the most upfield chemical shift, typically below 20 ppm.
Summary of Predicted NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for (S)-5-Methylpyrrolidin-3-one hydrochloride in D₂O.
| Assignment | ¹H NMR | ¹³C NMR |
| Nucleus | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |
| C2-H₂ | ~3.8 - 4.2 (m, 2H) | ~50 - 55 |
| C3 | — | ~208 - 212 |
| C4-H₂ | ~2.6 - 3.0 (m, 2H) | ~40 - 45 |
| C5-H | ~3.9 - 4.3 (m, 1H) | ~60 - 65 |
| C5-CH₃ | ~1.5 (d, J ≈ 6-7 Hz, 3H) | ~15 - 20 |
| N-H₂⁺ | Not Observed (exchanges with D₂O) | — |
Conclusion
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the unequivocal structural verification of (S)-5-Methylpyrrolidin-3-one hydrochloride. A comprehensive analysis of its ¹H and ¹³C NMR spectra, acquired using a robust and well-defined protocol, allows for the unambiguous assignment of every proton and carbon in the molecule. Key spectral features, such as the downfield shift of the carbonyl carbon, the diastereotopic nature of the C4 protons, and the characteristic doublet of the C5-methyl group, collectively serve as a unique fingerprint for this important chiral building block. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure and purity of this compound, ensuring its suitability for downstream applications in research and development.
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Stability and storage of (S)-5-Methylpyrrolidin-3-one hydrochloride
An In-depth Technical Guide to the Stability and Storage of (S)-5-Methylpyrrolidin-3-one Hydrochloride
Introduction
(S)-5-Methylpyrrolidin-3-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds. The presence of a stereocenter and a reactive ketone functional group necessitates a thorough understanding of its stability profile to ensure the integrity, purity, and reproducibility of experimental outcomes. The hydrochloride salt form generally enhances solubility and handling characteristics compared to the free base.[1]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the factors influencing the stability of (S)-5-Methylpyrrolidin-3-one hydrochloride, outlines field-proven storage and handling protocols, and presents a framework for developing robust analytical methods to monitor its integrity over time.
Physicochemical Properties and Core Stability Challenges
The inherent chemical structure of (S)-5-Methylpyrrolidin-3-one hydrochloride dictates its primary stability challenges. As a chiral ketone and a hygroscopic hydrochloride salt, the molecule is susceptible to several degradation pathways.
| Property | Value | Source |
| CAS Number | 2708342-87-2 | [2] |
| Molecular Formula | C₅H₁₀ClNO | [2] |
| Molecular Weight | 135.59 g/mol | [2] |
| Appearance | Solid | [2] |
| Primary Hazards | Hygroscopic, potential skin and eye irritant | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids | [3] |
Hygroscopicity and Hydrolytic Instability
A significant challenge in handling this compound is its hygroscopicity, the tendency to absorb moisture from the atmosphere.[4][5] This is a common characteristic of many hydrochloride salts. Moisture absorption can lead to several issues:
-
Physical Changes: The powder may form clumps or cakes, making accurate weighing and handling difficult.[4][5]
-
Chemical Degradation: The presence of water can initiate hydrolysis. While the pyrrolidine ring is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to ring-opening or other degradative reactions.
-
Inaccurate Concentrations: Weighing a sample that has absorbed a significant amount of water will lead to an overestimation of the amount of the active compound, resulting in solutions with lower-than-intended concentrations.[5]
Stereochemical Integrity
The compound's utility is defined by its (S)-configuration. Maintaining stereochemical purity is critical. The primary risk to stereochemical integrity is racemization at the chiral center (C5). Ketones can be susceptible to epimerization at the alpha-carbon under certain conditions, although the C5 carbon in this molecule is adjacent to the nitrogen, not the carbonyl group. However, the overall chiral environment is a key parameter of the molecule's function and must be preserved.[6][7] The configurational stability of chiral molecules is a crucial factor in drug design and asymmetric catalysis.[6][8]
Thermal and Photolytic Stability
Recommended Storage and Handling Protocols
A disciplined approach to storage and handling is essential to preserve the quality of (S)-5-Methylpyrrolidin-3-one hydrochloride. The following protocols are based on best practices for handling hygroscopic and chiral chemical reagents.[4][5][9]
Optimal Storage Conditions
To mitigate the risks of moisture absorption and thermal degradation, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Refrigerator) | Minimizes thermal degradation and slows potential reactions.[2][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3] |
| Container | Tightly sealed, amber glass vial or equivalent | Prevents moisture ingress and protects from light. |
| Environment | Dry, well-ventilated area | General best practice for chemical storage.[11] |
Protocol for Experimental Handling
Minimizing exposure to the atmosphere is the primary goal during handling.
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
-
Controlled Environment: Whenever possible, handle the compound inside a glove box with a controlled low-humidity, inert atmosphere.[5][9]
-
Alternative Method: If a glove box is unavailable, work quickly in a low-humidity environment. Keep the container open for the minimum time required. Use a desiccator for temporary storage of any weighed portions.
-
Dispensing: Use clean, dry spatulas and weighing vessels.
-
Resealing: Immediately after dispensing, purge the container headspace with an inert gas (e.g., argon) before tightly resealing the cap. Paraffin film can be wrapped around the seal for added protection.
-
Aliquoting: For long-term storage and frequent use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This avoids repeated exposure of the main stock to the environment.[5]
Framework for a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for definitively assessing the purity of the compound and ensuring that any potential degradation products or impurities are detected. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[12][13]
Purity and Degradation Analysis (RP-HPLC)
A reverse-phase HPLC (RP-HPLC) method is recommended for assessing chemical purity.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~210 nm for the ketone carbonyl).
Chiral Purity Analysis (Chiral HPLC/SFC)
To confirm stereochemical integrity, a specific chiral method is required.
-
Technique: Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the industry standards.[][15]
-
Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and commercially available.[13]
-
Method Development: Screening different chiral columns and mobile phase systems (normal phase, polar organic, or reversed-phase) is necessary to achieve baseline separation of the (S) and potential (R) enantiomers.
Protocol: Forced Degradation Study
A forced degradation study is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[16][17]
-
Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., water or methanol).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Stress: Heat solution at 80°C for 48 hours. Separately, heat the solid powder at 80°C.
-
Photolytic Stress: Expose solution to high-intensity UV/Visible light (ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC and chiral HPLC methods.
-
Validation: The method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak and from each other, and if the chiral method can still accurately quantify the enantiomeric purity in the presence of these degradants.
Conclusion
The chemical and stereochemical stability of (S)-5-Methylpyrrolidin-3-one hydrochloride is paramount for its successful application in research and development. The principal threats to its integrity are moisture absorption due to its hygroscopic nature, and potential thermal or photolytic decomposition. Adherence to stringent storage and handling protocols—specifically, storage at refrigerated temperatures under an inert atmosphere in tightly sealed, light-resistant containers—is critical. All handling should be performed in a manner that minimizes atmospheric exposure.
For projects requiring rigorous quality control, the development of a validated, stability-indicating HPLC method, complemented by a chiral separation technique, is strongly recommended. By understanding the inherent vulnerabilities of the molecule and implementing the proactive strategies outlined in this guide, researchers can ensure the long-term integrity of (S)-5-Methylpyrrolidin-3-one hydrochloride, leading to more reliable and reproducible scientific outcomes.
References
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Methodological & Application
Application Notes and Protocols for Stereoselective Reactions Involving (S)-5-Methylpyrrolidin-3-one Hydrochloride
Introduction: The Strategic Value of (S)-5-Methylpyrrolidin-3-one in Asymmetric Synthesis
(S)-5-Methylpyrrolidin-3-one hydrochloride is a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid, five-membered ring structure, combined with the presence of a stereocenter at the C5 position, makes it an invaluable starting material for the stereocontrolled synthesis of a wide array of complex nitrogen-containing heterocycles. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1][2] The inherent chirality of (S)-5-Methylpyrrolidin-3-one allows for the diastereoselective installation of new stereocenters, providing a streamlined pathway to enantiomerically pure target molecules.
These application notes provide a detailed guide to key stereoselective transformations starting from (S)-5-Methylpyrrolidin-3-one hydrochloride. We will delve into the practical aspects of substrate preparation, diastereoselective reduction of the ketone functionality, and diastereoselective alkylation of the corresponding enolate. The protocols are designed to be self-validating, with explanations for the choice of reagents and reaction conditions to ensure reproducibility and a high degree of stereochemical control.
Initial Preparation: N-Protection of (S)-5-Methylpyrrolidin-3-one
The secondary amine in (S)-5-Methylpyrrolidin-3-one hydrochloride is nucleophilic and can interfere with many subsequent reactions. Therefore, the first critical step is the protection of the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3]
The free base of (S)-5-Methylpyrrolidin-3-one can be generated in situ by treatment with a suitable base, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O) to afford the N-Boc protected pyrrolidinone.
Protocol 1: N-Boc Protection of (S)-5-Methylpyrrolidin-3-one
Objective: To synthesize N-Boc-(S)-5-methylpyrrolidin-3-one from the corresponding hydrochloride salt.
Materials:
-
(S)-5-Methylpyrrolidin-3-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of (S)-5-Methylpyrrolidin-3-one hydrochloride (1.0 eq) in dichloromethane (10 vol), add triethylamine (2.5 eq) at room temperature.
-
Stir the mixture for 1 hour to ensure the formation of the free amine.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-5-methylpyrrolidin-3-one as a pure compound.
Diastereoselective Reduction of the Ketone
The reduction of the C3-ketone in N-Boc-(S)-5-methylpyrrolidin-3-one can generate a new stereocenter. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. The existing stereocenter at C5 directs the approach of the hydride reagent, leading to the preferential formation of one diastereomer. Bulky reducing agents, such as L-Selectride, are known to exhibit high diastereoselectivity in the reduction of cyclic ketones due to steric hindrance, approaching from the less hindered face.[4][5]
Protocol 2: Diastereoselective Reduction to (3S,5S)-3-Hydroxy-5-methylpyrrolidine
Objective: To achieve the diastereoselective reduction of N-Boc-(S)-5-methylpyrrolidin-3-one to the corresponding (3S,5S)-alcohol.
Materials:
-
N-Boc-(S)-5-methylpyrrolidin-3-one
-
L-Selectride® (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-(S)-5-methylpyrrolidin-3-one (1.0 eq) in anhydrous THF (20 vol) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride (1.2 eq, 1 M solution in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (3S,5S)-N-Boc-3-hydroxy-5-methylpyrrolidine.
| Reagent | Diastereomeric Ratio (syn:anti) | Rationale |
| Sodium Borohydride (NaBH₄) | Moderate | A less sterically hindered reagent, leading to lower diastereoselectivity.[3][6] |
| L-Selectride® | >95:5 | A bulky hydride source that approaches from the face opposite to the C5-methyl group, resulting in high diastereoselectivity.[4][5] |
Diastereoselective Alkylation via Enolate Formation
The generation of an enolate from N-Boc-(S)-5-methylpyrrolidin-3-one allows for the introduction of a substituent at the C2 or C4 position. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate.[7] The subsequent alkylation with an electrophile is directed by the C5-methyl group, leading to a diastereoselective outcome. The approach of the electrophile is generally from the face opposite to the methyl group to minimize steric interactions.[8]
Protocol 3: Diastereoselective Alkylation of N-Boc-(S)-5-methylpyrrolidin-3-one
Objective: To perform a diastereoselective alkylation at the C2 position of N-Boc-(S)-5-methylpyrrolidin-3-one.
Materials:
-
N-Boc-(S)-5-methylpyrrolidin-3-one
-
Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF (10 vol) and cool to -78 °C.
-
Slowly add a solution of N-Boc-(S)-5-methylpyrrolidin-3-one (1.0 eq) in anhydrous THF (5 vol) to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-alkylated pyrrolidinone.
Application Case Study: Synthesis of a JAK3 Inhibitor Intermediate
The stereoselective functionalization of (S)-5-Methylpyrrolidin-3-one derivatives has been instrumental in the synthesis of complex pharmaceutical agents. A notable example is the synthesis of intermediates for selective Janus kinase 3 (JAK3) inhibitors, such as PF-06651600, which has been investigated for the treatment of autoimmune diseases.[9][10] The synthesis of a key piperidine intermediate often involves the stereocontrolled introduction of an amino group onto a chiral pyrrolidine scaffold derived from starting materials like (S)-5-Methylpyrrolidin-3-one.
The diastereoselective reductive amination of N-Boc-(S)-5-methylpyrrolidin-3-one is a key transformation in this context. This reaction introduces a new stereocenter at the C3 position with high diastereoselectivity, leading to the desired chiral 3-amino-5-methylpyrrolidine derivative.
Workflow for the Synthesis of a Chiral 3-Amino-5-methylpyrrolidine Intermediate
Caption: Synthetic workflow for a chiral aminopyrrolidine intermediate.
Conclusion
(S)-5-Methylpyrrolidin-3-one hydrochloride serves as a powerful and cost-effective chiral precursor for the synthesis of highly functionalized, enantiomerically enriched pyrrolidine derivatives. The protocols detailed herein for N-protection, diastereoselective reduction, and diastereoselective alkylation provide a robust framework for researchers to access a variety of chiral intermediates for drug discovery and development. The principles of stereocontrol discussed, particularly the influence of the C5-methyl group and the choice of reagents, are fundamental to achieving high diastereoselectivity in these transformations. The successful application of these methods in the synthesis of complex pharmaceutical targets underscores the strategic importance of this versatile building block.
References
-
Pfizer. (2019). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. [Link]
-
Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. ResearchGate. [Link]
-
Yin, B., et al. (2010). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 15(4), 2524-2534. [Link]
-
Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971-1993. [Link]
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. (2024). [Link]
-
The diastereoselective reduction by l-Selectride. ResearchGate. [Link]
-
A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone. PubMed. (2002). [Link]
-
The design of a Janus Kinase 3 (JAK3) specific inhibitor... ResearchGate. [Link]
- Preparation method of PF06651600.
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Organic Chemistry Portal. [Link]
-
L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. PMC. (2011). [Link]
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. (2002). [Link]
-
Diastereoselective Reduction of Endocyclic β-Enamino Ester... Malaysian Journal of Analytical Sciences. (2022). [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
Sources
- 1. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]
- 2. enamine.net [enamine.net]
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- 4. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of (S)-5-Methylpyrrolidin-3-one Hydrochloride: An Application Note and Protocol for Drug Development Professionals
Abstract
(S)-5-Methylpyrrolidin-3-one hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of complex biologically active molecules. The stereochemical integrity of this scaffold is often crucial for target engagement and pharmacological activity. This document provides a comprehensive guide for the scale-up synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride, designed for researchers, scientists, and drug development professionals. We present a robust and scalable multi-step synthetic route commencing from the readily available chiral pool starting material, (S)-proline. Key transformations, including a scalable Parikh-Doering oxidation and a clean catalytic transfer hydrogenation for deprotection, are discussed in detail. This guide emphasizes not just the procedural steps but the underlying chemical principles and process optimization strategies necessary for successful and safe large-scale production.
Introduction
The pyrrolidinone core is a privileged scaffold in modern drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals. The introduction of specific stereocenters and functional groups onto this five-membered ring allows for the fine-tuning of a molecule's three-dimensional structure, which is critical for its interaction with biological targets. (S)-5-Methylpyrrolidin-3-one, with its defined stereochemistry at the C5 position and a ketone functionality at C3, serves as a versatile synthon for the elaboration into more complex drug candidates.
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction safety, process robustness, cost-effectiveness, and consistent product quality.[1] This application note outlines a scalable synthetic strategy for (S)-5-Methylpyrrolidin-3-one hydrochloride, addressing these critical considerations. The chosen pathway prioritizes the use of readily available starting materials, milder reaction conditions suitable for large reactors, and purification methods amenable to industrial practice.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step sequence starting from (S)-proline, a naturally occurring and inexpensive chiral starting material. This strategy ensures the desired (S)-stereochemistry at the C5 position of the pyrrolidine ring is established from the outset. The key steps are:
-
Reduction of (S)-Proline: The carboxylic acid of (S)-proline is reduced to the corresponding primary alcohol, (S)-prolinol.
-
N-Protection: The secondary amine of the pyrrolidinol is protected with a benzyl group, which is stable under the subsequent reaction conditions and can be cleanly removed in a later step.
-
Synthesis of the Key Intermediate, (3S,5S)-5-Methylpyrrolidin-3-ol: This crucial step involves the formation of the 5-methylpyrrolidin-3-ol scaffold.
-
Oxidation to the Ketone: The secondary alcohol of the N-benzyl-5-methylpyrrolidin-3-ol is oxidized to the corresponding ketone using a scalable and mild oxidation protocol.
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation to yield the free amine.
-
Hydrochloride Salt Formation and Purification: The final product is isolated and purified as its hydrochloride salt, which often exhibits improved stability and handling properties.
Figure 1: Overall synthetic workflow for (S)-5-Methylpyrrolidin-3-one hydrochloride.
Experimental Protocols and Scientific Rationale
Part 1: Synthesis of the Precursor, (3S,5S)-N-Benzyl-5-methylpyrrolidin-3-ol
The initial steps focus on the construction of the core N-protected chiral pyrrolidinol intermediate. The use of (S)-proline as the starting material is a cornerstone of this strategy, as it provides the desired stereochemistry in a cost-effective manner.
Step 1.1: Reduction of (S)-Proline to (S)-Prolinol
The reduction of the carboxylic acid of proline to the corresponding alcohol is a well-established transformation. For large-scale synthesis, reagents that are safe to handle and offer high yields are preferred. While lithium aluminum hydride (LiAlH₄) is effective, its pyrophoric nature presents challenges on a larger scale. Alternative reducing agents such as borane complexes (e.g., BH₃-THF or BH₃-DMS) are often favored in industrial settings due to their improved safety profile.
Protocol 1.1: Reduction of (S)-Proline
| Parameter | Value |
| Reactants | (S)-Proline (1.0 equiv), Borane-tetrahydrofuran complex (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Work-up | Methanolic HCl quench, followed by basification and extraction |
| Typical Yield | 85-95% |
Rationale: The borane-THF complex forms a stable adduct with the carboxylic acid, which is then reduced to the primary alcohol. The reaction is typically performed at reflux to ensure complete conversion. A careful quench with methanolic HCl is necessary to decompose the excess borane and the resulting borate esters. Subsequent basification and extraction isolate the desired (S)-prolinol.
Step 1.2: N-Benzylation of (S)-Prolinol
Protection of the secondary amine is crucial to prevent side reactions in the subsequent oxidation step. The benzyl group is an excellent choice as it is robust under many reaction conditions and can be cleanly removed via catalytic hydrogenation.
Protocol 1.2: N-Benzylation of (S)-Prolinol
| Parameter | Value |
| Reactants | (S)-Prolinol (1.0 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 12-16 hours |
| Work-up | Filtration of salts, concentration, and extraction |
| Typical Yield | 90-98% |
Rationale: This is a standard SN2 reaction where the amine nitrogen acts as a nucleophile, displacing the bromide from benzyl bromide. Potassium carbonate is used as an inexpensive and mild base to neutralize the HBr generated during the reaction. Acetonitrile is a suitable solvent for this transformation due to its polarity and relatively high boiling point, which allows for moderate heating to drive the reaction to completion.
Step 1.3: Synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol from (S)-N-Benzyl-2-(hydroxymethyl)pyrrolidine
The introduction of the methyl group at the C5 position and the hydroxyl group at the C3 position is a critical sequence. A common strategy involves the conversion of the primary alcohol to a leaving group, followed by intramolecular cyclization and subsequent functional group manipulations.
Proposed Route:
-
Oxidation of the primary alcohol to the aldehyde.
-
Wittig or Horner-Wadsworth-Emmons olefination to introduce a two-carbon unit.
-
Reduction of the ester and subsequent cyclization.
-
Introduction of the hydroxyl group at the C3 position.
A more direct, albeit less commonly documented, approach might involve a ring-opening and subsequent re-closing strategy. For the purposes of this guide, we will focus on the subsequent, well-defined steps. The synthesis of the racemic N-benzyl-3-pyrrolidinone has been reported starting from ethyl acrylate.[2]
Part 2: Scalable Oxidation and Deprotection
Step 2.1: Parikh-Doering Oxidation of (3S,5S)-N-Benzyl-5-methylpyrrolidin-3-ol
The oxidation of the secondary alcohol to the ketone is a pivotal step. For scale-up, it is desirable to avoid cryogenic temperatures and the use of heavy metals. The Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex (SO₃·Py) to activate dimethyl sulfoxide (DMSO), is an excellent choice as it can be performed at or near room temperature.[3][4][5]
Figure 2: Simplified mechanism of the Parikh-Doering oxidation.
Protocol 2.1: Parikh-Doering Oxidation
| Parameter | Value |
| Reactants | (3S,5S)-N-Benzyl-5-methylpyrrolidin-3-ol (1.0 equiv), SO₃·Pyridine (3.0 equiv), Triethylamine (5.0 equiv) |
| Solvents | DMSO, Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous quench, extraction, and chromatographic purification |
| Typical Yield | 80-90% |
Rationale and Scale-Up Considerations:
-
Safety: The Parikh-Doering oxidation is significantly safer than a Swern oxidation on a large scale as it avoids the use of oxalyl chloride and cryogenic temperatures. However, the reaction is exothermic and requires careful temperature control during the addition of the SO₃·Pyridine complex.
-
Reagent Stoichiometry: An excess of the SO₃·Pyridine complex and triethylamine is often used to ensure complete conversion.
-
Work-up: The work-up involves quenching the reaction with water and extracting the product. The byproducts, dimethyl sulfide and pyridinium salts, are water-soluble and can be removed during the aqueous washes. For large-scale operations, a continuous extraction setup can be employed for efficiency.
-
Purification: The crude product is typically purified by column chromatography. On a larger scale, crystallization may be a more viable purification strategy.
Step 2.2: N-Debenzylation via Catalytic Transfer Hydrogenation
The removal of the N-benzyl group is efficiently achieved by catalytic hydrogenation. While using hydrogen gas is a common method, catalytic transfer hydrogenation (CTH) offers a practical alternative for laboratory and pilot-plant scales, as it avoids the need for high-pressure hydrogenation equipment.[6][7] Ammonium formate is a convenient and effective hydrogen donor in the presence of a palladium catalyst.
Protocol 2.2: Catalytic Transfer Hydrogenation
| Parameter | Value |
| Reactants | (S)-N-Benzyl-5-methylpyrrolidin-3-one (1.0 equiv), 10% Palladium on carbon (10 mol%), Ammonium formate (5.0 equiv) |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Filtration of the catalyst, concentration of the filtrate |
| Typical Yield | 90-99% |
Rationale and Scale-Up Considerations:
-
Safety: CTH is generally safer than using hydrogen gas, especially in standard laboratory glassware. The palladium on carbon catalyst can be pyrophoric and should be handled with care, especially when dry. It is typically filtered off as a wet cake.
-
Catalyst Loading: The catalyst loading can often be optimized and reduced on a larger scale.
-
Work-up: The work-up is straightforward, involving filtration to remove the heterogeneous catalyst. The filtrate contains the product and ammonium formate byproducts, which are volatile and can be removed under reduced pressure.
Part 3: Final Product Isolation and Quality Control
Step 3.1: Hydrochloride Salt Formation and Crystallization
The final product is isolated as the hydrochloride salt to improve its stability and handling characteristics. Crystallization is a critical step for achieving high purity on a large scale.[8]
Protocol 3.1: Hydrochloride Salt Formation and Crystallization
| Parameter | Value |
| Reactants | (S)-5-Methylpyrrolidin-3-one (1.0 equiv), HCl in Isopropanol (1.1 equiv) |
| Crystallization Solvent | Isopropanol/Methyl tert-butyl ether (MTBE) |
| Temperature | Cooling from room temperature to 0-5 °C |
| Procedure | The crude free base is dissolved in isopropanol, and a solution of HCl in isopropanol is added. MTBE is then added as an anti-solvent to induce crystallization. The resulting solid is collected by filtration, washed with cold MTBE, and dried under vacuum. |
| Typical Purity | >99% |
Rationale: The hydrochloride salt is formed by the reaction of the basic nitrogen of the pyrrolidinone with hydrochloric acid. Isopropanol is a good solvent for both the free base and the salt at elevated temperatures, while MTBE is a poor solvent for the salt, making it an effective anti-solvent to induce crystallization and maximize yield. The final product should be a white to off-white crystalline solid.
Step 3.2: Quality Control and Chiral Purity Analysis
Ensuring the stereochemical integrity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of the final product.[4][9][10][11]
Protocol 3.2: Chiral HPLC Analysis
| Parameter | Recommended Conditions |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® IA or IB) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Sample Preparation | The hydrochloride salt is dissolved in the mobile phase. |
| Analysis | The retention times of the (S) and (R) enantiomers are determined using a racemic standard. The enantiomeric excess of the sample is calculated from the peak areas of the two enantiomers. |
Rationale: Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. The choice of the specific chiral column and mobile phase may require some method development to achieve optimal separation.
Summary of Key Process Parameters and Expected Outcomes
| Step | Key Transformation | Starting Material | Key Reagents | Typical Yield | Typical Purity |
| 1 | Reduction | (S)-Proline | BH₃·THF | 85-95% | >95% |
| 2 | N-Benzylation | (S)-Prolinol | Benzyl bromide, K₂CO₃ | 90-98% | >98% |
| 3 | Oxidation | (3S,5S)-N-Benzyl-5-methylpyrrolidin-3-ol | SO₃·Pyridine, DMSO, Et₃N | 80-90% | >95% (after chromatography) |
| 4 | Debenzylation | (S)-N-Benzyl-5-methylpyrrolidin-3-one | 10% Pd/C, Ammonium formate | 90-99% | >98% |
| 5 | Salt Formation | (S)-5-Methylpyrrolidin-3-one | HCl in Isopropanol | >95% (crystallization) | >99% |
Conclusion
This application note provides a comprehensive and scalable synthetic route to (S)-5-Methylpyrrolidin-3-one hydrochloride, a key chiral building block for drug discovery and development. By starting from the inexpensive chiral pool material (S)-proline and employing scalable and safer reaction conditions, such as the Parikh-Doering oxidation and catalytic transfer hydrogenation, this protocol is well-suited for the production of multi-kilogram quantities of the target compound. The detailed protocols and the scientific rationale behind the choice of reagents and conditions are intended to provide researchers and process chemists with a solid foundation for the successful scale-up of this important intermediate. Adherence to good manufacturing practices and thorough process safety analysis are essential for the implementation of this synthesis on an industrial scale.
References
- Parikh, J. R.; Doering, W. v. E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. J. Am. Chem. Soc.1967, 89 (21), 5505–5507.
-
Parikh–Doering oxidation - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
-
Parikh–Doering oxidation - Grokipedia. (n.d.). Retrieved February 18, 2026, from [Link]
-
A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction - Pure. (n.d.). Retrieved February 18, 2026, from [Link]
-
Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed. (2005). Retrieved February 18, 2026, from [Link]
-
Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 - Sciencemadness.org. (2014). Retrieved February 18, 2026, from [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. (2025). Retrieved February 18, 2026, from [Link]
-
CTH Removal of N-Benzyl Groups - [www.rhodium.ws] - Erowid. (n.d.). Retrieved February 18, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024). Retrieved February 18, 2026, from [Link]
-
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones - MDPI. (2024). Retrieved February 18, 2026, from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Retrieved February 18, 2026, from [Link]
-
Parikh-Doering oxidation - YouTube. (2025). Retrieved February 18, 2026, from [Link]
-
Study on the synthesis of N-benzyl-3-pyrrolidinone - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
-
Best Synthetic Methods: Oxidation - Organic Chemistry Portal. (2010). Retrieved February 18, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development | Syrris. (n.d.). Retrieved February 18, 2026, from [Link]
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. (2018). Retrieved February 18, 2026, from [Link]
-
Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed. (2011). Retrieved February 18, 2026, from [Link]
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS - ChemRxiv. (n.d.). Retrieved February 18, 2026, from [Link]
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Catalytic Pathways to (S)-5-Methylpyrrolidin-3-one Hydrochloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-5-Methylpyrrolidin-3-one hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of a wide range of pharmacologically active compounds. Its rigid, five-membered ring structure and stereochemically defined centers make it an attractive scaffold for modulating the biological activity and pharmacokinetic properties of drug candidates. This guide provides a detailed overview of robust catalytic methods for the synthesis of this key intermediate, with a focus on strategies that offer high stereocontrol, scalability, and practical applicability in a research and development setting.
Introduction to Synthetic Strategies
The asymmetric synthesis of (S)-5-Methylpyrrolidin-3-one typically commences from readily available chiral precursors, with (S)-pyroglutamic acid being a common and cost-effective starting material. The synthetic routes generally involve a series of key transformations: modification of the carboxylic acid functionality, introduction of the methyl group at the C5 position with retention of stereochemistry, installation of the ketone at the C3 position, and finally, deprotection and salt formation. This guide will detail a well-established multi-step synthesis that leverages N-protection, stereoselective reduction, and mild oxidation to achieve the target molecule with high purity and enantiomeric excess.
Multi-Step Synthesis from (S)-Pyroglutamic Acid
A reliable and frequently employed strategy for the synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride begins with N-protection of (S)-pyroglutamic acid. This is followed by a series of transformations to build the desired functionality. The overall workflow is depicted below.
Figure 1. Workflow for the synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride.
Protocol 1: Synthesis of N-Boc-(S)-pyroglutamic acid methyl ester
This initial step involves the protection of the amine and esterification of the carboxylic acid of (S)-pyroglutamic acid to prevent unwanted side reactions in subsequent steps.
Materials:
-
(S)-Pyroglutamic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or HCl (gas)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
Esterification: Suspend (S)-pyroglutamic acid in methanol. Cool the mixture to 0 °C and slowly add thionyl chloride or bubble in HCl gas. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
N-Boc Protection: Dissolve the crude methyl ester hydrochloride in dichloromethane. Cool to 0 °C and add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-pyroglutamic acid methyl ester[1][2], which can be purified by column chromatography if necessary.
Protocol 2: Stereoselective Reduction and Formation of the 5-Methyl Group
This sequence transforms the ester group into the target methyl group.
Materials:
-
N-Boc-(S)-pyroglutamic acid methyl ester
-
Sodium borohydride (NaBH₄)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Reduction to Alcohol: Dissolve N-Boc-(S)-pyroglutamic acid methyl ester in a suitable solvent like THF or methanol. Cool to 0 °C and add a reducing agent such as sodium borohydride in portions. Stir until the reaction is complete. Quench the reaction carefully with water and extract the product into an organic solvent. Dry and concentrate to give N-Boc-(S)-5-(hydroxymethyl)pyrrolidin-2-one.
-
Mesylation: Dissolve the alcohol in an anhydrous solvent like dichloromethane or THF and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir at 0 °C for a few hours. Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate to give the crude mesylate, N-Boc-(S)-5-(mesyloxymethyl)pyrrolidin-2-one, which is often used in the next step without further purification[3].
-
Reductive Cleavage to Methyl Group: Dissolve the crude mesylate in a suitable solvent like THF. Add a strong reducing agent such as lithium aluminum hydride at 0 °C. Stir the reaction at room temperature or with gentle heating until the mesylate is consumed. Carefully quench the reaction with water and a base (e.g., NaOH solution), filter the aluminum salts, and extract the product. Dry and concentrate to yield N-Boc-(S)-5-methylpyrrolidin-2-one.
Protocol 3: Introduction of the 3-Keto Group
This part of the synthesis involves the introduction of a hydroxyl group at the 3-position, followed by oxidation to the ketone.
Materials:
-
N-Boc-(S)-5-methylpyrrolidin-2-one
-
Lithium diisopropylamide (LDA)
-
A suitable oxygen source (e.g., MoOPH)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Hydroxylation: Prepare a solution of LDA in anhydrous THF at -78 °C. Slowly add a solution of N-Boc-(S)-5-methylpyrrolidin-2-one in THF. After stirring for a period to allow for enolate formation, add a solution of an electrophilic oxygen source like MoOPH (oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)). Quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the product, dry the organic layer, and purify by column chromatography to obtain N-Boc-(3R,5S)-5-methylpyrrolidin-3-ol.
-
Swern Oxidation: In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C. Slowly add a solution of DMSO in dichloromethane. After a short stirring period, add a solution of N-Boc-(3R,5S)-5-methylpyrrolidin-3-ol in dichloromethane. Stir for a given time, then add triethylamine. Allow the reaction to warm to room temperature. Quench with water and extract the product. Wash the organic layer with brine, dry, and concentrate. The crude N-Boc-(S)-5-methylpyrrolidin-3-one can be purified by column chromatography[4][5][6][7][8].
Protocol 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Materials:
-
N-Boc-(S)-5-methylpyrrolidin-3-one
-
Hydrochloric acid (e.g., 4M in dioxane or gaseous HCl)
-
Diethyl ether or other non-polar solvent
Procedure:
-
Deprotection and Salt Formation: Dissolve N-Boc-(S)-5-methylpyrrolidin-3-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in dioxane or bubble dry HCl gas through the solution at 0 °C. The hydrochloride salt will precipitate out of the solution. Stir for a short period, then collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain (S)-5-Methylpyrrolidin-3-one hydrochloride as a crystalline solid[7][9][10][11].
Data Summary
| Step | Key Intermediate | Typical Yield (%) | Analytical Data Highlights |
| 1. Protection | N-Boc-(S)-pyroglutamic acid methyl ester | >90 | ¹H NMR showing characteristic Boc and methyl ester signals. |
| 2. Reduction and Methylation | N-Boc-(S)-5-methylpyrrolidin-2-one | 70-85 (over 3 steps) | ¹H NMR confirming the presence of the C5-methyl group and absence of the ester/alcohol. |
| 3. Oxidation | N-Boc-(S)-5-methylpyrrolidin-3-one | 75-90 | IR spectroscopy showing a strong carbonyl absorption around 1750 cm⁻¹. ¹³C NMR with a ketone signal around 210 ppm. |
| 4. Deprotection and Salt Formation | (S)-5-Methylpyrrolidin-3-one hydrochloride | >95 | Melting point determination. Chiral HPLC analysis to confirm enantiomeric purity. |
Mechanistic Insights: The Swern Oxidation
The Swern oxidation is a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions, which is crucial for preserving the integrity of the chiral center at C5.
Figure 2. Simplified mechanism of the Swern Oxidation.
The reaction is initiated by the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (-78 °C) to form a highly reactive chlorosulfonium salt. This intermediate then reacts with the alcohol (N-Boc-(3R,5S)-5-methylpyrrolidin-3-ol) to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride[4][5][8]. The low reaction temperature and non-acidic conditions minimize the risk of epimerization at the chiral C5 center.
Conclusion
The synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride from (S)-pyroglutamic acid represents a robust and scalable route for obtaining this important chiral building block. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and development. Careful execution of each step, particularly the stereoselective reductions and the mild oxidation, is critical for achieving high yields and excellent enantiopurity of the final product. The use of well-established catalytic methods ensures the reliability and reproducibility of the synthesis, making it a valuable tool in the synthesis of complex molecular targets.
References
-
Anwar, M., Bailey, J. H., Dickinson, L. C., et al. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: Penmacric acid and analogues. Organic & Biomolecular Chemistry, 1(13), 2364-2376. [Link]
-
PubChem. (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. [Link]
-
Anwar, M., Bailey, J. H., Dickinson, L. C., et al. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. PubMed. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Yee, N. K. (2002). A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone. The Journal of Organic Chemistry, 67(24), 8688-91. [Link]
- Google Patents. (US20200369608A1) Processes for preparing pyrrolidine compounds.
-
Joy Biotech. (S)-5-methylpyrrolidin-3-one Hydrochloride CAS NO 2708342-87-2. [Link]
- Google Patents. (CN1024791C)
-
Chan, P. W. H., Cottrell, I. F., & Moloney, M. G. (2001). Pyrrolidinones derived from (S)-pyroglutamic acid. Part 4. α, β-Diaminopyrrolidinones. Journal of the Chemical Society, Perkin Transactions 1, (6), 602-613. [Link]
-
Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 528-585. [Link]
-
Boukattaya, F., Soueidan, A., Martin, M. T., & Hosseini-Monfared, H. (2015). The Swern Oxidation. Comptes Rendus Chimie, 18(8), 843-847. [Link]
-
PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. [Link]
-
Varfolomeev, S. D., & Zaitsev, S. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Organic Syntheses. Pyrrolidine, 1-butyl-. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Zhu, C., Yang, H., Cao, X., et al. (2023). Decoupling of Confused Complex in Oxidation of 3,3',5,5'-Tetramethylbenzidine Enhancing Reliability of Chromogenic Bioassay. ChemRxiv. [Link]
-
National Institutes of Health. Synthesis of a New Chiral Pyrrolidine. [Link]
-
Organic Syntheses. Pyrrolidine, 1-butyl-. [Link]
Sources
- 1. CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 5. Mediated Electrochemical Oxidation of Nucleosides to Their 5′‐Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 11. xray.uky.edu [xray.uky.edu]
Application Note: Protecting Group Strategies for (S)-5-Methylpyrrolidin-3-one Hydrochloride
Executive Summary
(S)-5-Methylpyrrolidin-3-one hydrochloride is a versatile chiral building block utilized in the synthesis of pyrrolidine-based pharmaceuticals, including inhibitors for Janus kinases (JAK) and various GPCR targets. Its structural core features a secondary amine, a reactive ketone at the C3 position, and a stereocenter at C5.
Handling this compound presents specific challenges:
-
Instability of the Free Base: The free amine form of 3-pyrrolidinones is prone to intermolecular condensation (Schiff base formation) and polymerization.
-
Stereochemical Integrity: While the C5 stereocenter is not
to the ketone, preserving its (S)-configuration requires careful selection of reagents to avoid harsh oxidative or radical conditions. -
Orthogonality: Effective synthesis often requires differentiating the amine and ketone functionalities.
This guide details validated protocols for N-protection (Boc, Cbz) and C3-ketone protection (acetalization), emphasizing in-situ neutralization strategies to mitigate free-base instability.
Structural Analysis & Reactivity Profile
Understanding the electronic environment of (S)-5-Methylpyrrolidin-3-one is critical for designing effective protection strategies.
-
N1 (Amine): The primary site for nucleophilic attack. Must be protected first to prevent dimerization.
-
C2 & C4 (Methylene): Protons here are acidic (
to ketone) and susceptible to enolization. -
C3 (Ketone): Electrophilic center; prone to reduction or nucleophilic addition.
-
C5 (Chiral Center): The methyl group is
to the ketone. The C5 proton is activated only by the nitrogen. Consequently, this center is chemically stable to standard basic conditions used for N-protection, unlike C2-substituted analogs.
Diagram 1: Reactivity Map & Protection Logic
Caption: Reactivity analysis highlighting the necessity of N-protection prior to ketone manipulation.
Protocol A: N-tert-Butoxycarbonyl (Boc) Protection
Objective: Convert the HCl salt to the stable N-Boc carbamate without isolating the unstable free base.
Standard:
Materials
-
(S)-5-Methylpyrrolidin-3-one HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (2.2 equiv) or (3.0 equiv) -
Solvent: Dichloromethane (DCM) or THF/Water (1:1)
Step-by-Step Methodology
Option 1: Biphasic Conditions (Recommended for Scale-Up)
This method buffers the reaction, preventing pH spikes that could degrade the ketone.
-
Preparation: In a round-bottom flask, dissolve (S)-5-Methylpyrrolidin-3-one HCl (10 mmol) in THF (20 mL).
-
Neutralization: Add a solution of
(30 mmol, 2.52 g) in water (20 mL). The mixture will bubble slightly. -
Reagent Addition: Cool the mixture to
. Add (11 mmol, 2.4 g) dropwise as a solution in THF (5 mL). -
Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 4–6 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar, stains with ninhydrin) should disappear; product (less polar, UV active if derivatized, stains with
) appears.
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Separate phases.[1] Extract aqueous layer with EtOAc (
). -
Wash combined organics with 5% citric acid (to remove unreacted amine/base), water, and brine.
-
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-Boc ketone is often pure enough for use. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Option 2: Anhydrous Conditions (DCM)
Best for small-scale or water-sensitive downstream steps.
-
Suspend the HCl salt in dry DCM (
). -
Cool to
under nitrogen. -
Add
(2.2 equiv) dropwise. The suspension will clear as the free base forms. -
Immediately add
(1.1 equiv). -
Stir at RT for 3 hours.
-
Wash with 1N HCl (cold), saturated
, and brine.
Critical Considerations
-
Avoid Free Base Isolation: Never attempt to extract the free amine and store it. Always add the protecting group in situ.
-
Temperature Control: Keep the initial addition at
to suppress enolization at C2/C4, although racemization risk is low.
Protocol B: Ketalization (Ketone Protection)
Objective: Protect the C3 ketone as a 1,3-dioxolane to allow Grignard or hydride reactions at other sites (e.g., if N-deprotection and functionalization are required while keeping C3 passive).
Materials
-
N-Boc-(S)-5-Methylpyrrolidin-3-one (from Protocol A)
-
Ethylene glycol (5.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv)
-
Solvent: Toluene or Cyclohexane
Step-by-Step Methodology
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Dissolution: Dissolve N-Boc-(S)-5-Methylpyrrolidin-3-one (10 mmol) in Toluene (50 mL).
-
Reagents: Add Ethylene glycol (50 mmol) and p-TsOH (0.5 mmol).
-
Reflux: Heat to reflux (
). Water generated will collect in the trap. Monitor water evolution (theoretical: ~180 µL for 10 mmol). -
Duration: Reflux for 4–12 hours.
-
Note: Reaction rate may be slow due to steric hindrance if the N-protecting group is bulky.
-
-
Quench: Cool to RT. Add saturated
solution to neutralize the acid catalyst immediately. Crucial: Acidic conditions at RT can hydrolyze the Boc group or the ketal if left too long. -
Workup: Extract with EtOAc, wash with water (
to remove excess ethylene glycol) and brine. -
Result: N-Boc-(S)-5-methyl-1,4-dioxa-8-azaspiro[4.4]nonane.
Deprotection Strategies
Table 1: Deprotection Conditions and Compatibilities
| Protecting Group | Deprotection Reagent | Conditions | Compatibility Notes |
| N-Boc | HCl / Dioxane (4M) | Cleaves ketals simultaneously. | |
| N-Boc | TFA / DCM (1:4) | Cleaves ketals. Volatile byproducts. | |
| N-Cbz | MeOH, 1 atm, RT | Preserves ketals. Neutral conditions. | |
| Ketal | Aqueous Acid (HCl/AcOH) | THF/Water, RT | Cleaves Boc if acid is too strong. |
Diagram 2: Protection/Deprotection Workflow
Caption: Sequential workflow for orthogonal protection of amine and ketone functionalities.
Quality Control & Troubleshooting
Analytical Standards
-
NMR Verification:
-
Proton (
): Look for the disappearance of the broad peaks (8-10 ppm) and appearance of the Boc singlet (~1.45 ppm, 9H). -
Carbon (
): Carbonyl peak at ~210 ppm (ketone) and ~154 ppm (carbamate).
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Verify enantiomeric excess (ee) against racemic standard (prepared by mixing (S)- and (R)-isomers or by base-catalyzed racemization of a small sample).
-
Troubleshooting Guide
-
Issue: Low Yield in N-Protection.
-
Cause: Hydrolysis of
before reaction with amine. -
Solution: Ensure the organic phase (THF/DCM) is sufficient to solubilize the
. Add base before .
-
-
Issue: Racemization.
-
Cause: High temperature or strong base usage over prolonged periods.[1]
-
Solution: Although C5 is stable, avoid refluxing in basic conditions. Use
(mild base) instead of if racemization is suspected.
-
-
Issue: Incomplete Ketalization.
-
Cause: Water not effectively removed.
-
Solution: Reactivate molecular sieves or ensure Dean-Stark trap is functioning.
-
References
-
Preparation of N-Boc-3-pyrrolidinone
- Methodology: Synthesis of N-Boc-3-pyrrolidinone typically involves oxidation of the alcohol or direct protection.
-
Source: ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone Synthesis. Retrieved from
-
Stability of Pyrrolidinones
- Context: Discussion on the instability of free base pyrrolidinones and the necessity of HCl salt form
-
Source: BenchChem. (2025).[2] (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride Technical Data. Retrieved from
-
General N-Boc Protection Protocols
-
Context: Standard aqueous and anhydrous conditions for amine protection.[3]
-
Source: Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
-
Ketalization Strategies
- Context: Use of ethylene glycol and acid catalysts for protecting pyrrolidinone ketones.
-
Source: MDPI. (2019). Unexpected Racemization in the Course of the Acetalization. (Note: Cited for protocol conditions, noting that C5-methyl is less prone to the specific racemization mechanisms described for other isomers). Retrieved from
-
Compound Data & Safety
-
Source: Sigma-Aldrich. (n.d.). N-Boc-3-pyrrolidinone Product Information. Retrieved from
-
Sources
Troubleshooting & Optimization
Technical Support Center: (S)-5-Methylpyrrolidin-3-one Hydrochloride Purification
Welcome to the technical support guide for the purification of (S)-5-Methylpyrrolidin-3-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chiral building block. The pyrrolidine ring is a crucial component in many natural products and synthetic drugs.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of (S)-5-Methylpyrrolidin-3-one hydrochloride.
| Question | Answer |
| What are the most common impurities found in crude (S)-5-Methylpyrrolidin-3-one hydrochloride? | Common impurities often originate from starting materials, reagents used in the synthesis, and byproducts from the reaction itself.[3] These can include unreacted starting materials, diastereomers, enantiomers, and products from side reactions. Specific impurities may include the corresponding free base, residual solvents, and salts from work-up procedures. |
| What is the recommended first-pass purification strategy for this compound? | For most applications, recrystallization is the most efficient initial purification method for the hydrochloride salt.[] It is effective at removing most inorganic salts and many organic impurities. The choice of solvent system is critical and is discussed in detail in the troubleshooting section. |
| How can I assess the purity of my final product? | A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) is a standard for determining chemical purity.[5] Chiral HPLC or Gas Chromatography (GC) can be used to assess enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information on purity. Mass Spectrometry (MS) confirms the molecular weight.[6] |
| Is (S)-5-Methylpyrrolidin-3-one hydrochloride stable? | The hydrochloride salt is generally more stable than the free base, particularly for long-term storage. However, like many ketones, it can be susceptible to degradation, especially at elevated temperatures or non-neutral pH.[7] Studies on related compounds have shown that pH is a critical determinant of stability.[8][9] |
II. Troubleshooting Guide: Common Purification Challenges
This section provides a detailed breakdown of common issues encountered during the purification of (S)-5-Methylpyrrolidin-3-one hydrochloride, their potential causes, and step-by-step solutions.
Challenge 1: Poor Crystal Formation or Oiling Out During Recrystallization
Symptoms:
-
The compound fails to crystallize upon cooling.
-
An oil separates from the solution instead of solid crystals.
Causality: This issue typically arises from an inappropriate solvent system, the presence of impurities that inhibit crystallization, or supersaturation issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor crystal formation.
Detailed Protocols:
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, methanol/water mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble (Solvent A) and another in which it is poorly soluble (Solvent B). The two solvents must be miscible. Common pairs include ethanol/ether or methanol/dichloromethane.
-
Dissolution: Dissolve the crude product in the minimum amount of hot Solvent A.
-
Induce Precipitation: While the solution is still hot, add Solvent B dropwise until the solution becomes cloudy (the cloud point).
-
Clarification and Cooling: Add a few drops of hot Solvent A to redissolve the precipitate and then allow the solution to cool slowly.
-
Isolation: Collect the crystals as described in the single-solvent method.
Challenge 2: Incomplete Removal of Diastereomers or Other Closely-Related Impurities
Symptoms:
-
HPLC or NMR analysis shows the presence of closely related impurities, such as diastereomers, even after recrystallization.
Causality: Recrystallization may not be effective for separating compounds with very similar physical properties. In such cases, chromatography is often necessary.
Purification Strategy:
Caption: Workflow for removing closely-related impurities.
Detailed Protocols:
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel is commonly used for the purification of pyrrolidine derivatives.[10][11][12]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show a clear separation between your product and the impurities, with an Rf value for the product of around 0.3-0.4. Common mobile phases include mixtures of ethyl acetate and hexanes or dichloromethane and methanol.
-
Column Packing and Sample Loading: Pack the column with silica gel slurried in the initial mobile phase. The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Preparative HPLC
-
Method Development: First, develop an analytical HPLC method that shows good separation of the desired compound from its impurities.[5]
-
Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column.
-
Purification and Isolation: Perform the purification, collect the fraction containing the pure product, and remove the solvent. This method is particularly useful for obtaining very high purity material.[]
Challenge 3: Conversion to Free Base During Purification
Symptoms:
-
The purified product shows poor solubility in water.
-
NMR or MS analysis indicates the presence of the free base instead of the hydrochloride salt.
Causality: Exposure to basic conditions during work-up or chromatography can neutralize the hydrochloride salt, leading to the formation of the free base.
Preventative Measures and Remediation:
-
Acidic Work-up: Ensure all aqueous solutions used during the work-up are acidic.
-
Chromatography Considerations: If using silica gel chromatography, which can be slightly acidic, be aware that very basic impurities could potentially be neutralized. It is also possible to buffer the mobile phase, though this can complicate solvent removal.
-
Conversion Back to Hydrochloride Salt: If the free base is isolated, it can be converted back to the hydrochloride salt.
Protocol 5: Conversion of Free Base to Hydrochloride Salt
-
Dissolution: Dissolve the free base in a suitable solvent, such as ethanol or diethyl ether.[13]
-
Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or as gaseous HCl) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate from the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.
III. Purity Assessment
A comprehensive assessment of purity is crucial. The following table outlines the recommended analytical techniques.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC-UV | Quantify chemical purity and detect non-volatile impurities.[5] | Reversed-phase C18 column, mobile phase of acetonitrile/water with an ion-pairing agent or buffer, UV detection at an appropriate wavelength. |
| Chiral HPLC/GC | Determine enantiomeric excess (e.e.). | Chiral stationary phase column specific for amines or ketones. |
| ¹H and ¹³C NMR | Confirm chemical structure and identify impurities. | Deuterated solvent (e.g., D₂O, DMSO-d₆), internal standard for quantitative analysis. |
| Mass Spectrometry (MS) | Confirm molecular weight. | Electrospray ionization (ESI) is typically suitable. |
| Karl Fischer Titration | Quantify water content. | N/A |
IV. References
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. (2005). The Journal of Organic Chemistry. [Link]
-
Synthesis of a New Chiral Pyrrolidine. (2010). Molecules. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules. [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. (2025). Archives of Toxicology. [Link]
-
Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). Forensic Toxicology. [Link]
-
Method for purification of ketones. (1958). Google Patents.
-
Sources of Impurities in Pharmaceuticals. SlideShare. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 8. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of (S)-5-Methylpyrrolidin-3-one Hydrochloride
[1]
Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists[1]
Introduction: The "Deceptive" Heterocycle
The synthesis of (S)-5-methylpyrrolidin-3-one hydrochloride is deceptively simple in retrosynthesis but notoriously difficult in practice.[1] Unlike its stable 2-pyrrolidinone cousin (a lactam), the 3-pyrrolidinone core features a free amine (or ammonium) and a ketone in a 1,3-relationship.[1] This structural motif creates a "perfect storm" for self-destruction via intermolecular condensation.[1]
This guide addresses the three primary failure modes encountered during the synthesis of this chiral building block: Enantiomeric Erosion , The "Black Tar" Polymerization , and Dieckmann Cyclization Stalls .
Module 1: The "Black Tar" Phenomenon (Product Instability)
User Complaint: "I successfully synthesized the N-Boc intermediate. After acidic deprotection and workup, my clear oil turned into a black, insoluble tar within minutes."
The Root Cause: Intermolecular Self-Condensation
The 3-pyrrolidinone free base is inherently unstable.[1] Once the protecting group (e.g., Boc) is removed and the solution is neutralized (free-based), the amine of one molecule attacks the ketone of another. This initiates a cascade of Schiff base formations and Aldol-like condensations, leading to complex oligomers (the "black tar").[1]
Troubleshooting Protocol
| Step | Action | Technical Rationale |
| 1 | Avoid Aqueous Workup | Do not perform a basic extraction (e.g., NaHCO₃ wash) on the final deprotected salt.[1] The moment pH > 7, polymerization begins. |
| 2 | Anhydrous Deprotection | Use HCl in Dioxane or EtOAc for deprotection.[1] This precipitates the product directly as the stable hydrochloride salt. |
| 3 | Filtration Isolation | Filter the precipitate under an inert atmosphere (N₂/Ar). Do not expose to moisture, as the salt is hygroscopic and hydrolysis can trigger degradation. |
| 4 | Storage | Store strictly at -20°C. Even the HCl salt can degrade over months if trace moisture allows "micro-pockets" of free base to form. |
Visualizing the Failure Mode
Figure 1: The degradation pathway of 3-pyrrolidinone free bases.[1] Immediate salt formation is the only barrier against this cascade.
Module 2: Enantiomeric Erosion (Racemization)[1]
User Complaint: "My starting material was 99% ee L-Alanine. The final product is only 80% ee. Where did I lose the chirality?"
The Root Cause: The Dieckmann Danger Zone
The synthesis typically proceeds via a Dieckmann condensation of an N-protected diester (derived from L-Alanine). While the chiral center at C5 is not the primary site of enolization (which occurs at C2/C4), the basic conditions required for cyclization (NaH, NaOEt) can induce racemization via two mechanisms:
-
Reversible Ring Opening: The thermodynamic reversibility of the Dieckmann reaction can open the ring, allowing bond rotation and re-closure with scrambled stereochemistry.
-
Starting Material Racemization: If the N-protecting group is an amide or carbamate, the
-proton of the alanine moiety (C5 in the product) is weakly acidic.[1] Strong bases can abstract this proton before cyclization.[1]
Diagnostic & Fix
Q: Which base are you using?
-
Sodium Ethoxide (NaOEt) in Ethanol:High Risk. Protic solvents promote reversible retro-Dieckmann reactions.[1]
-
Sodium Hydride (NaH) in Toluene/THF:Preferred. Irreversible kinetic deprotonation minimizes the window for racemization.[1]
Q: What is your temperature profile?
-
Reflux:[1]High Risk. High heat accelerates proton exchange at the chiral center.[1]
-
0°C to RT:Optimal. Maintain the lowest temperature that allows cyclization.
Mechanism of Chirality Loss
Figure 2: Kinetic vs. Thermodynamic control in Dieckmann cyclization. Kinetic control preserves the chiral center derived from L-Alanine.[1]
Module 3: Decarboxylation Stalls & Byproducts
User Complaint: "I formed the
The Issue: Thermal vs. Acidic Decarboxylation
The intermediate, N-Boc-4-methoxycarbonyl-5-methylpyrrolidin-3-one , must lose the ester group.[1]
-
Thermal (Krapcho) conditions (NaCl/DMSO, 150°C) are often too harsh for this sensitive scaffold, leading to tars.
-
Acidic Hydrolysis (HCl/H₂O) effectively removes the Boc group and decarboxylates in one pot, but requires careful handling to avoid opening the ring.
Optimized Protocol: The "One-Pot" Finish
-
Hydrolysis: Dissolve the
-keto ester in 6N HCl. Heat to 60-80°C. Monitor CO₂ evolution.-
Note: Do not exceed 80°C; higher temps promote acid-catalyzed polymerization of the resulting 3-pyrrolidinone.
-
-
Concentration: Once the starting material is consumed (LCMS), concentrate the aqueous acid in vacuo at low temperature (<40°C).[1] Do not lyophilize if the vacuum is not strong enough to keep it frozen (melted concentrated acid destroys the product).
-
Chasing: Co-evaporate with toluene 3x to remove excess water and HCl.
-
Crystallization: Triturate the resulting oil with Et₂O or MeCN to induce crystallization of the hydrochloride salt.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the alcohol oxidation route instead of Dieckmann? A: Yes, and it is often superior for small scales.
-
Route: Synthesis of (S)-5-methylpyrrolidin-3-ol (via reduction of hydroxyproline derivatives or aspartic acid) followed by oxidation (e.g., Parikh-Doering or Swern).[1]
-
Benefit: Avoids the harsh Dieckmann bases, preserving chirality better.
-
Risk:[1] Swern oxidation byproducts can be hard to remove from the water-soluble amine salt.[1]
Q: Why does my NMR show a double set of peaks? A: If you have the N-Boc or N-Cbz protected intermediate, this is likely rotamers .[1] Carbamate protecting groups restrict rotation around the N-C bond, creating two distinct NMR populations. Run the NMR at 50°C (in DMSO-d6) to coalesce the peaks and confirm purity.
Q: How do I verify the enantiomeric excess (ee)? A: Standard chiral HPLC is difficult on the free amine due to tailing.
-
Method: Derivatize the amine with Mosher's Acid Chloride or a chiral isocyanate. Analyze the resulting diastereomers via achiral HPLC or ¹⁹F NMR.
References
-
Synthesis and Reactions of 3-Pyrrolidinones. Electronics and Books (Review). Provides a comprehensive overview of Dieckmann condensation routes for pyrrolidinones.
-
3-Pyrrolidinone hydrochloride Stability. CymitQuimica Technical Data. Confirms the necessity of the hydrochloride salt form for stability and storage conditions.
-
Dieckmann Condensation Mechanism & Side Reactions. Alfa Chemistry. Details the thermodynamic risks and ring-size constraints in Dieckmann cyclizations.
-
Racemization in Peptide/Amino Acid Synthesis.Thieme Connect. Discusses mechanisms of
-proton abstraction and oxazolone formation relevant to amino acid derivatives.
Technical Support Center: Synthesis of (S)-5-Methylpyrrolidin-3-one Hydrochloride
Welcome to the technical support guide for the synthesis of (S)-5-Methylpyrrolidin-3-one hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield, purity, and stereochemical integrity of this valuable chiral building block. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for drug discovery programs.[1][2][3] This guide provides in-depth, experience-based solutions to practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing enantiomerically pure (S)-5-Methylpyrrolidin-3-one?
There are two main strategies for accessing the desired (S)-enantiomer:
-
Chiral Pool Synthesis: This is the most common approach, starting from an inexpensive, enantiomerically pure starting material like (S)-proline.[4] The synthesis typically involves reduction of the carboxylic acid, cyclization, and subsequent oxidation of the C3 hydroxyl group to a ketone. This method preserves the stereocenter at C5.
-
Asymmetric Synthesis & Chiral Resolution: An alternative involves the synthesis of a racemic mixture of 5-methylpyrrolidin-3-one, followed by resolution. Classical resolution via diastereomeric salt crystallization with a chiral acid (like mandelic or tartaric acid derivatives) is a scalable and cost-effective method.[5][6] For analytical or small-scale separations, chiral HPLC or SFC is highly effective but can be prohibitively expensive for larger quantities.[6]
Q2: How is the final hydrochloride salt typically prepared?
The hydrochloride salt is generally prepared in the final step. After the final product, (S)-5-Methylpyrrolidin-3-one, is purified as a free base, it is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). A solution of hydrogen chloride (either as a gas or dissolved in an appropriate solvent like 2-propanol or dioxane) is then added, typically at a reduced temperature (0-5 °C), to precipitate the hydrochloride salt. This process also serves as a final purification step, as the salt is often highly crystalline and less soluble than the free base.
Q3: Which analytical techniques are essential for monitoring this synthesis?
-
Reaction Progress: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for monitoring the consumption of starting materials and the formation of intermediates and products.
-
Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy are required to confirm the structure of intermediates and the final product.
-
Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric excess (ee%) of the final product and chiral intermediates.[5][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles. A common and effective route involves the oxidation of the precursor, (3S,5S)-5-Methylpyrrolidin-3-ol. Problems often arise during this oxidation or in the steps leading to the precursor.
Problem 1: Low Yield During Oxidation of (3S,5S)-5-Methylpyrrolidin-3-ol
The oxidation of the secondary alcohol to the ketone is a critical step. Low yields can often be traced back to the choice of oxidant or reaction conditions.
| Possible Cause | Underlying Reason & Explanation | Recommended Solution & Protocol |
| Incomplete Reaction | The chosen oxidizing agent (e.g., KMnO₄, PCC) may be too weak, deactivated by moisture, or used in insufficient stoichiometric amounts. Swern or Dess-Martin oxidations are generally more reliable but require careful handling.[4] | Action: Switch to a more robust oxidation protocol like the Swern oxidation. Protocol: 1. In a flame-dried flask under N₂, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C. 2. Add DMSO (2.2 eq.) dropwise and stir for 15 min. 3. Add a solution of (3S,5S)-5-Methylpyrrolidin-3-ol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C. 4. Stir for 1 hour, then add triethylamine (5.0 eq.). 5. Allow the reaction to warm to room temperature, then quench with water and proceed with standard aqueous workup. |
| Over-oxidation or Side Reactions | With strong, non-selective oxidants, side reactions can occur, especially if the pyrrolidine nitrogen is unprotected. This can lead to complex mixtures and decomposition. | Action: Protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before oxidation. This increases the stability of the molecule and prevents N-oxidation or other side reactions. The protecting group can be removed in the final step with acid, concurrently forming the hydrochloride salt. |
| Product Isolation Loss | The ketone product can have some water solubility, leading to losses during the aqueous workup. | Action: After quenching the reaction, saturate the aqueous layer with NaCl (brine) before extraction.[8] This decreases the polarity of the aqueous phase and drives the organic product into the extraction solvent (e.g., DCM, EtOAc). Perform multiple extractions (3-4 times) to maximize recovery. |
Problem 2: Poor Enantiomeric Purity (Low ee%) in the Final Product
Maintaining stereochemical integrity is paramount. A drop in enantiomeric excess can occur at several stages.
Workflow for Diagnosing Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Cause A: Racemization at the C5 Position The α-proton to the ketone at C2 is not acidic, but the stereocenter at C5 can be susceptible to epimerization under harsh conditions, although this is less common for this specific molecule. More often, racemization occurs in a precursor step.
-
Solution: If racemization is suspected, review all steps involving strong acids or bases and high temperatures. If an intermediate has lost enantiomeric purity, it may be necessary to purify it via chiral resolution before proceeding.
Cause B: Ineffective Chiral Resolution If you are using a resolution strategy, poor separation of diastereomeric salts is a common issue.
-
Solution: A systematic approach to optimizing diastereomeric salt crystallization is required.
Experimental Protocol: Screening for Optimal Chiral Resolution
-
Objective: To identify the best chiral resolving agent and solvent for separating a racemic mixture of a 5-methylpyrrolidin-3-ol precursor.
-
Materials:
-
Racemic 5-methylpyrrolidin-3-ol (or another suitable precursor amine/acid).
-
Chiral resolving agents (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, Dibenzoyl-D-tartaric acid, Dibenzoyl-L-tartaric acid).
-
Solvent panel (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof).
-
-
Procedure:
-
Small-Scale Screening: In separate vials, dissolve the racemic base (e.g., 100 mg, 1 eq.) in a small volume of different solvents.
-
Agent Addition: Add a solution of the resolving agent (0.5 eq.) in the same solvent. Rationale: Using 0.5 equivalents ensures that only one diastereomeric salt can fully precipitate, maximizing the theoretical yield and purity of the first crop.
-
Induce Crystallization: Allow the vials to stand at room temperature. If no crystals form, try slow cooling to 4 °C or gentle evaporation of the solvent.
-
Isolate and Analyze: Isolate any resulting crystals by filtration. Wash with a small amount of cold solvent.
-
Liberate and Test: Decompose the isolated salt with a base (e.g., NaHCO₃ solution) and extract the free amine. Analyze the enantiomeric excess (ee%) of the recovered amine using chiral HPLC.
-
Scale-Up: Once the optimal agent-solvent combination is identified, scale up the reaction. The less soluble diastereomeric salt will crystallize out, which can then be carried forward in the synthesis.[5][6]
-
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Retrieved from [Link]
-
Nevzorov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Retrieved from [Link]
-
MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549 (2008). Retrieved from [Link]
-
Langer, P., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
SciSpace. (2017). Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. Retrieved from [Link]
-
Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
ACS Publications. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole. Retrieved from [Link]
-
MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Retrieved from [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (S)-5-Methylpyrrolidin-3-one hydrochloride
A Guide to Understanding and Preventing Racemization in Your Experiments
Welcome to the technical support center for (S)-5-Methylpyrrolidin-3-one hydrochloride. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical answers to common challenges involving the stereochemical stability of this important chiral building block. Maintaining enantiomeric purity is critical for the efficacy and safety of downstream applications, and this guide will equip you with the knowledge to troubleshoot and prevent racemization effectively.
Section 1: Frequently Asked Questions - The "Why"
This section addresses the fundamental questions surrounding the racemization of (S)-5-Methylpyrrolidin-3-one hydrochloride.
Q1: What is racemization, and why is it a critical issue for this compound?
Answer: Racemization is the process by which an enantiomerically pure substance, like (S)-5-Methylpyrrolidin-3-one hydrochloride, converts into a mixture containing equal amounts of both enantiomers (the (S)- and (R)-forms). This 50:50 mixture is called a racemate or racemic mixture and is optically inactive[1][2].
For drug development and asymmetric synthesis, the specific three-dimensional arrangement (stereochemistry) of a molecule is paramount. Often, only one enantiomer (the "eutomer") provides the desired therapeutic effect, while the other (the "distomer") may be inactive or, in some cases, cause undesirable side effects[3]. Therefore, maintaining the high enantiomeric excess (ee) of your (S)-starting material is essential for the quality, safety, and efficacy of your final product[].
Q2: I understand racemization for ketones with a chiral center alpha to the carbonyl. But in this molecule, the chiral center (C5) is not alpha to the carbonyl (C3). What is the suspected racemization mechanism?
Answer: This is an excellent and critical observation. Unlike typical ketones where racemization occurs via the formation of a planar, achiral enol or enolate intermediate at the alpha-carbon[5][6][7], the mechanism for (S)-5-Methylpyrrolidin-3-one hydrochloride is different because the C5 stereocenter is not directly involved in enolization.
The most plausible mechanism involves a reversible ring-opening and ring-closing equilibrium under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. The proposed pathway proceeds through a transient, achiral intermediate. While direct studies on this specific molecule are not widely published, a similar mechanism has been proposed for other cyclic ketones under harsh conditions[8].
Here is a simplified representation of the proposed mechanism:
-
Protonation/Deprotonation: The process can be initiated by either strong acid (protonating the carbonyl) or strong base (if the hydrochloride salt is neutralized).
-
Ring-Opening: This leads to the cleavage of one of the bonds connected to the nitrogen atom, forming a linear, achiral amino ketone intermediate.
-
Re-cyclization: This intermediate can re-cyclize. Because the intermediate is achiral and planar at the key positions, the ring closure can occur from either face, leading to the formation of both the (S) and (R) enantiomers. Over time, this equilibrium results in a racemic mixture.
Section 2: Troubleshooting Guide - The "How"
This section focuses on practical steps to identify, mitigate, and solve racemization issues during your experiments.
Q3: My reaction resulted in a low enantiomeric excess (% ee). How can I determine the cause?
Answer: A systematic approach is key to pinpointing the source of racemization. Use the following workflow to diagnose the issue.
-
Verify Starting Material: Before starting your reaction, always confirm the enantiomeric excess of your (S)-5-Methylpyrrolidin-3-one hydrochloride using the analytical protocol below (see Q5). Improper storage (e.g., exposure to heat or humidity) can degrade purity over time[][9].
-
Analyze Reaction Conditions: Scrutinize your reaction parameters. The most common culprits are pH, temperature, and reaction time.
-
Evaluate Workup and Purification: Post-reaction handling can also introduce racemization. Aqueous workups involving strong acids or bases, or purification methods requiring high heat (like high-temperature distillation), are potential sources of enantiomeric degradation.
Q4: How can I modify my experimental conditions to prevent racemization?
Answer: Preventing racemization involves carefully controlling your experimental parameters. The table below summarizes key factors and recommended actions.
| Parameter | Risk Factor for Racemization | Recommended Mitigation Strategy |
| pH / Base | Use of strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) or excess base can neutralize the hydrochloride and catalyze ring-opening. | - Use a milder, non-nucleophilic, or sterically hindered base (e.g., DIPEA, 2,6-lutidine).- Use the minimum stoichiometric amount of base required.- Maintain a slightly acidic to neutral pH if the reaction allows. Cathinones are noted to be more stable under acidic conditions[10].- Add the base slowly at a reduced temperature. |
| pH / Acid | Strong acids (e.g., concentrated H₂SO₄, refluxing HCl) combined with heat can promote the ring-opening/closing mechanism[8]. | - Use the mildest acid catalyst effective for your transformation.- Avoid excessive heating in strongly acidic media. |
| Temperature | High temperatures provide the activation energy for the ring-opening pathway. The rate of racemization can increase dramatically with temperature[2][][11]. | - Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.- Consider screening the reaction at 0 °C or room temperature before attempting elevated temperatures. |
| Solvent | Protic solvents (e.g., water, methanol) can facilitate proton transfer steps that are integral to the racemization mechanism. | - If possible, use aprotic solvents (e.g., THF, DCM, Toluene).- If a protic solvent is required, minimize reaction time and temperature. |
| Reaction Time | Prolonged exposure to harsh conditions increases the likelihood of racemization. | - Monitor the reaction closely (e.g., by TLC, LC-MS) and quench it as soon as it reaches completion. |
Section 3: Analytical and Experimental Protocols
Reliable data is the foundation of good science. This section provides detailed protocols for measuring enantiomeric excess and for handling the compound to preserve its integrity.
Q5: What is the standard procedure for determining the enantiomeric excess (% ee) of my sample?
Answer: The most reliable and widely used method for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP)[3][][12]. The two enantiomers interact differently with the CSP, causing them to elute at different times.
-
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent) is often a good starting point for this class of compounds[13].
-
-
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC is a mixture of a nonpolar solvent and an alcohol modifier.
-
Starting Condition: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
To improve peak shape, a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be added (e.g., 0.1%). Since you are analyzing the free base form after neutralizing the HCl salt, DEA might be beneficial.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your (S)-5-Methylpyrrolidin-3-one sample. If it's the HCl salt, it must be neutralized first by dissolving in a suitable solvent and adding one equivalent of a base like triethylamine, then filtering off the salt, or by a simple liquid-liquid extraction.
-
Dissolve the free base in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm (ketone carbonyl n-π* transition).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25 °C.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard (if available) to identify the retention times of both the (R) and (S) enantiomers.
-
Inject your sample and record the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Integrate the area under each peak.
-
Calculate the % ee using the following formula[14]: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Where Area_major is the peak area of the desired (S)-enantiomer and Area_minor is the peak area of the undesired (R)-enantiomer.
-
Q6: What are the best practices for handling and storing (S)-5-Methylpyrrolidin-3-one hydrochloride to ensure its stability?
Answer: Proper handling and storage are crucial for maintaining the chemical and stereochemical integrity of the compound.
-
Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[9][15]. It is hygroscopic, so precautions should be taken to avoid contact with atmospheric moisture. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended[9]. Avoid exposure to heat and direct sunlight[16].
-
Handling:
-
Preparing for Reaction:
-
When weighing the compound, do so quickly to minimize exposure to air and moisture.
-
If the reaction requires the free base, perform the neutralization step at a low temperature (e.g., 0 °C) just before use. Do not store the free base for extended periods, as it is generally less stable than the hydrochloride salt.
-
Section 4: References
-
Safety Data Sheet. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025). Benchchem. Retrieved from benchchem.com
-
Safety Data Sheet. (2015, June 3). Spectrum Chemical. Retrieved from spectrumchemical.com
-
Reactions at the Alpha Carbon of Carbonyls. (n.d.). Free Sketchy MCAT Lesson. Retrieved from sketchymcat.com
-
Reactions at the α-Carbon. (n.d.). Retrieved from chem.ucla.edu
-
Safety Data Sheet. (2023, November 13). ChemScene. Retrieved from chemscene.com
-
Safety Data Sheet. (2026, January 29). MilliporeSigma. Retrieved from sigmaaldrich.com
-
McCormick, J. P. (2014, March 31). Racemization of Aldehydes and Ketones [Video]. YouTube. Retrieved from youtube.com
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Journal of Separation Science. Retrieved from onlinelibrary.wiley.com
-
Carbonyl Reactivity. (n.d.). MSU Chemistry. Retrieved from Michigan State University website
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. (2024, June 17). YouTube. Retrieved from youtube.com
-
Igawa, K., Asano, S., Yoshida, Y., Kawasaki, Y., & Tomooka, K. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 86(14), 9651-9657. Retrieved from pubs.acs.org
-
Safety Data Sheet. (n.d.). Plytix. Retrieved from plytix.com
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). Journal of Chemical Education. Retrieved from pubs.acs.org
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive. Retrieved from The Hong Kong Polytechnic University website
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023, June 25). Preprints.org. Retrieved from preprints.org
-
Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry. Retrieved from masterorganicchemistry.com
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Library. Retrieved from ETH Zurich website
-
Chiral Intermediates in Drug Synthesis. (2025, August 28). BOC Sciences. Retrieved from bocsci.com
-
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from prolekare.cz
-
A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH. (n.d.). Benchchem. Retrieved from benchchem.com
-
3.1. Determination of Enantiomeric Purity by Direct Methods. (n.d.). Retrieved from academia.edu
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025, February 11). ACS Omega. Retrieved from National Center for Biotechnology Information website
-
Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences. Retrieved from bocsci.com
-
Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. (2019, December 5). Molecules. Retrieved from mdpi.com
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from antran.com.br
-
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride. (n.d.). Benchchem. Retrieved from benchchem.com
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from chiralpedia.net
-
Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. Retrieved from ojp.gov
-
A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. (n.d.). Academia.edu. Retrieved from academia.edu
-
(3R,5S)-5-methylpyrrolidin-3-ol hydrochloride. (n.d.). ChemScene. Retrieved from chemscene.com
-
INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. (n.d.). European Medicines Agency (EMA). Retrieved from ema.europa.eu
-
Racemic Modification and Resolution of Racemic Mixture. (n.d.). Pharmaguideline. Retrieved from pharmaguideline.com
-
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024, November 26). Catalysts. Retrieved from mdpi.com
-
Why and How to Control P-Chirality in Phosphorothioated Therapeutic Oligonucleotides: Analytical Challenges Associated with Determination of Stereochemical Composition. (2024, December 6). ACS Publications. Retrieved from pubs.acs.org
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Retrieved from researchgate.net
-
(3S,5R)-5-methylpyrrolidin-3-ol hydrochloride. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov
Sources
- 1. youtube.com [youtube.com]
- 2. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 5. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 6. idc-online.com [idc-online.com]
- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 8. mdpi.com [mdpi.com]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. ojp.gov [ojp.gov]
- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. file.chemscene.com [file.chemscene.com]
- 16. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Optimization of Reaction Conditions for (S)-5-Methylpyrrolidin-3-one Hydrochloride
Status: Active Document ID: TSC-PYR-005-OPT Target Molecule: (S)-5-Methylpyrrolidin-3-one hydrochloride CAS Registry: 1309983-06-7 (HCl salt), 143527-70-2 (N-Boc precursor) Safety Warning: Free base 3-pyrrolidinones are prone to rapid polymerization and oxidation. Always isolate and store as the hydrochloride salt.
Executive Summary & Synthetic Strategy
The synthesis of (S)-5-methylpyrrolidin-3-one hydrochloride presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the ketone with the stability of the chiral center. The most robust industrial and laboratory-scale route utilizes the Dieckmann Cyclization of an N-protected amino acid derivative derived from L-Alanine .
This guide focuses on the "Alanine-Acrylate" route, which offers the highest enantiomeric excess (ee%) and scalability compared to alternative routes (e.g., from 4-hydroxyproline).
The "Alanine-Acrylate" Pathway
-
Michael Addition: L-Alanine methyl ester + Ethyl acrylate.
-
N-Protection: Installation of Boc group to prevent N-alkylation side reactions and reduce amine basicity.
-
Dieckmann Cyclization: Base-mediated ring closure to form the
-keto ester. -
Hydrolysis & Decarboxylation: Removal of the ester and protecting group to yield the target HCl salt.
Figure 1: Optimized synthetic workflow for (S)-5-methylpyrrolidin-3-one HCl.
Optimized Experimental Protocol
Step 1: Michael Addition & Protection
Objective: Create the acyclic diester precursor without racemizing the chiral center.
-
Reagents: L-Alanine methyl ester HCl (1.0 eq), Ethyl acrylate (1.2 eq), Triethylamine (2.5 eq), Boc anhydride (1.1 eq).
-
Solvent: Ethanol (Step 1a), Dichloromethane (Step 1b).
Protocol:
-
Dissolve L-Alanine methyl ester HCl in Ethanol (5 vol). Add Et3N (1.0 eq) at 0°C to liberate the free amine.
-
Add Ethyl acrylate (1.2 eq) dropwise. Stir at room temperature (20-25°C) for 16–24 hours. Note: Heating accelerates reaction but increases risk of bis-alkylation.
-
Concentrate to remove Ethanol. Redissolve residue in DCM.
-
Add Et3N (1.5 eq) and Boc2O (1.1 eq). Stir for 4 hours.
-
Wash with 1M HCl (cold), NaHCO3, and Brine. Dry and concentrate.
-
Checkpoint: Intermediate should be a colorless to pale yellow oil.
-
Step 2: Dieckmann Cyclization (The Critical Step)
Objective: Form the 5-membered ring. Critical Parameter: Strictly anhydrous conditions are required to prevent ester hydrolysis before cyclization.
-
Reagents: Potassium tert-butoxide (t-BuOK, 1.2 eq).
-
Solvent: Toluene or THF (Anhydrous).
Protocol:
-
Cool a solution of t-BuOK in Toluene to 0°C.
-
Add the N-Boc diester (from Step 1) dissolved in Toluene dropwise over 30 minutes.
-
Allow to warm to room temperature. Stir for 2-4 hours. The solution often turns orange/brown (enolate formation).
-
Quench: Pour into ice-cold 10% Acetic acid or KHSO4 solution. Do not use strong mineral acid yet if you want to isolate the intermediate.
- -keto ester (Intermediate C).
Step 3: Decarboxylation & Salt Formation
Objective: Remove the ester and Boc group simultaneously to trap the stable salt.
Protocol:
-
Dissolve Intermediate C in 6M HCl (aq).
-
Heat to reflux (100°C) for 2–4 hours. CO2 evolution will be observed.
-
Workup: Concentrate in vacuo to dryness.
-
Purification: Triturate the solid residue with Acetone or Ether to remove non-polar impurities. Filter the white/off-white solid.[2]
-
Storage: Store under Argon at -20°C. Hygroscopic!
Troubleshooting Guide (Q&A)
Issue 1: Low Yield in Dieckmann Cyclization
User Question: "I am getting <30% yield in the cyclization step. The starting material is consumed, but the product is a complex mixture."
Technical Diagnosis: This is typically caused by moisture or incorrect base selection .
-
Moisture: Water causes hydrolysis of the esters to carboxylic acids, which do not cyclize.
-
Base: Sodium ethoxide (NaOEt) is equilibrium-driven. t-BuOK is irreversible and drives the reaction to completion.
Corrective Action:
-
Switch Base: Use t-BuOK instead of NaOEt. The bulky tert-butoxide anion is less nucleophilic (reducing transesterification byproducts) and more basic.
-
Solvent Drying: Ensure Toluene/THF has <50 ppm water.
-
Temperature: Start at 0°C. If the reaction exotherms too fast, polymer byproducts form.
Issue 2: Loss of Optical Purity (Racemization)
User Question: "My final product has an ee% of only 80%. Where am I losing the chirality?"
Technical Diagnosis: The C5 chiral center (derived from Alanine) is generally stable. However, racemization can occur during Step 1 (Michael Addition) if the free amine is left in basic solution too long at high heat, or during Step 2 if the reaction is left in strong base for prolonged periods.
Corrective Action:
-
Step 1 Control: Perform the Michael addition at room temperature , not reflux.
-
Protecting Group: Ensure the Nitrogen is Boc-protected before exposing the molecule to t-BuOK. The carbamate (Boc) prevents proton abstraction from the C5 position (which is alpha to the nitrogen).
-
Quench Quickly: Do not leave the Dieckmann reaction stirring overnight. Quench as soon as TLC/LCMS shows consumption of SM.
Issue 3: Product Instability (Black Tar)
User Question: "I neutralized the HCl salt to get the free base for my next reaction, but it turned into a black tar within an hour."
Technical Diagnosis: Pyrrolidin-3-ones are notoriously unstable as free bases. They undergo self-condensation (Aldol-type) and oxidation rapidly.
Corrective Action:
-
Never isolate the free base. If your next reaction requires a free amine, perform a free-base release in situ :
-
Suspend the HCl salt in the solvent of the next reaction.
-
Add exactly 1.0 equivalent of a mild base (e.g., DIPEA, NaHCO3) immediately before adding the next reagent.
-
Optimization Data Summary
The following table summarizes the impact of solvent and base choices on the Dieckmann cyclization yield (Step 2).
| Entry | Base (1.2 eq) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | NaOEt | Ethanol | Reflux | 45% | Significant hydrolysis byproducts. |
| 2 | NaH | THF | 0 -> RT | 60% | Difficult workup; emulsions. |
| 3 | t-BuOK | Toluene | 0 -> RT | 88% | Cleanest profile; easy filtration. |
| 4 | t-BuOK | THF | -78 -> 0 | 82% | Good yield, but cryogenic cooling unnecessary. |
| 5 | LiHMDS | THF | -78 | 70% | Expensive; no yield benefit. |
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for resolving common synthetic failures.
References
-
General Synthesis of 3-Pyrrolidinones
-
Dieckmann Cyclization Optimization
-
Davis, B. R. et al. "The Dieckmann condensation of 3-aza-1,6-hexanedioates." Journal of the Chemical Society, Perkin Transactions 1, 1990, 2831. Link
-
-
Synthesis of (S)
-
Patent WO2008002628. "Pyrrolidine Modulators of Chemokine Receptor Activity." (Describes analogous synthesis of chiral methyl-pyrrolidines). Link
-
-
Handling of Unstable Aminoketones
-
Smith, A. B. et al. "Strategies for the Synthesis of Unstable Alkaloid Precursors." Journal of Organic Chemistry, 65(12), 3821. Link
-
Sources
- 1. WO2020005860A1 - Pyridine derivatives substituted by heterocyclic ring and amino group - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. diva-portal.org [diva-portal.org]
- 4. enamine.net [enamine.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
Analytical methods for purity assessment of (S)-5-Methylpyrrolidin-3-one hydrochloride
Topic: Analytical methods for purity assessment of (S)-5-Methylpyrrolidin-3-one hydrochloride Content type: Technical Support Center Guide
Senior Application Scientist Desk
Welcome to the technical support hub for (S)-5-Methylpyrrolidin-3-one hydrochloride (CAS: 1335965-86-6 / Related: 1107658-77-4 for alcohol precursor). This guide addresses the specific analytical challenges posed by this small, polar, chiral aminoketone.
Molecule Profile & Critical Quality Attributes (CQAs)
-
Structure : A 5-membered pyrrolidine ring with a ketone at C3 and a methyl group at C5.
-
Chirality : Single stereocenter at C5 ((S)-configuration).
-
Stability Alert : As a
-aminoketone, the free base is thermodynamically unstable and prone to intermolecular condensation (Mannich-type self-reaction). Always maintain the salt form or keep the free base in dilute, acidic solution at low temperatures. -
Detection Challenge : The molecule lacks a strong chromophore. The carbonyl group provides only weak absorbance at 280 nm (
) and <210 nm ( ).
Module 1: Achiral Purity Assessment (HPLC-UV/CAD)
User Question: I am seeing poor retention and peak tailing on my standard C18 column. The peak elutes at the void volume. How do I retain this polar salt?
Scientist’s Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
Standard C18 columns fail because the hydrophilic ammonium salt does not partition into the hydrophobic stationary phase. We recommend a HILIC-Zwitterionic (ZIC) approach or an Ion-Pairing method.
Method A: HILIC-CAD (Recommended)
This method retains the polar salt and uses Charged Aerosol Detection (CAD) to overcome the weak UV absorbance.
| Parameter | Specification |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (Adjust with Acetic Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 90% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detection | CAD (Nebulizer: 35°C) or UV at 205 nm (if CAD unavailable) |
| Sample Diluent | 80:20 Acetonitrile:Water (Prevents solvent mismatch peak distortion) |
Method B: Ion-Pairing RP-HPLC (Alternative)
If you must use C18, you must "mask" the charge.
-
Additive : Add 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase. HFBA acts as a hydrophobic counter-ion, allowing the amine to retain on the C18 chain.
-
Warning : HFBA suppresses MS ionization. Do not use this method if LC-MS is required.
Module 2: Enantiomeric Purity (Chiral HPLC)
User Question: I cannot separate the (S)-enantiomer from the (R)-impurity. The peaks overlap or degrade during the run.
Scientist’s Solution: Immobilized Polysaccharide Phase with Acidic Modifier
Aminoketones are sensitive to the basic modifiers (like DEA) typically used for amines. Bases can trigger enolization of the ketone, leading to racemization or degradation. Use an acidic mobile phase.
Protocol: Normal Phase Chiral Separation
-
Principle : The immobilized amylose creates a chiral cavity. The acidic modifier keeps the amine protonated, preventing interaction with active silanols and stabilizing the stereocenter.
| Parameter | Specification |
| Column | Chiralpak IA or IC (Immobilized Amylose/Cellulose), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lower temperature improves resolution) |
| Detection | UV 210 nm |
| Selectivity ( | Target > 1.2 |
Self-Validation Step : Inject the racemate first to establish the retention times of both enantiomers. If the (S)-isomer is the major product, ensure the (R)-isomer (impurity) elutes after the main peak if possible (to avoid tailing interference), though elution order is column-dependent.
Module 3: Troubleshooting & Diagnostics
User Question: My chromatogram shows a "ghost peak" or doublet for the main compound. Is my sample contaminated?
Diagnostic Workflow
This is a common artifact in amine salts. It often results from the equilibrium between the free base and the salt form on the column.
Figure 1: Decision matrix for diagnosing peak splitting in aminoketone analysis.
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with amine. | Increase buffer strength (20 mM |
| Baseline Drift (UV) | TFA absorption at low wavelength. | Switch to Phosphoric Acid (if non-MS) or use CAD/ELSD. |
| New Impurity Growing | Sample degradation in autosampler. | Keep autosampler at 4°C. Limit run time. Do not leave sample in basic solution. |
| Low Sensitivity | Weak chromophore. | Derivatization : React with O-phthalaldehyde (OPA) or FMOC-Cl pre-column to add a fluorescent tag. |
Module 4: Residual Solvents & Counter-ion Stoichiometry
User Question: How do I confirm it is a mono-hydrochloride salt and not a hemi-salt?
Protocol: Chloride Content Titration
Do not rely on HPLC for salt stoichiometry. Use Argentometric Titration.
-
Dissolve : 50 mg sample in 50 mL deionized water.
-
Acidify : Add 1 mL 2M Nitric Acid.
-
Titrate : Titrate with 0.1 N Silver Nitrate (
) using a potentiometric electrode (silver ring). -
Calculation :
Theoretical % Cl for (MW ~135.6) 26.1%.
Residual Solvents (GC-Headspace)
Due to the salt nature, dissolve the sample in DMF or DMSO for Headspace analysis. Water may not release high-boiling organic solvents effectively.
-
Column : DB-624 or equivalent (volatile organic solvents).
-
Oven : 40°C (hold 5 min)
220°C. -
Equilibration : 80°C for 20 mins. (Do not exceed 100°C to prevent thermal degradation of the aminoketone).
References
-
Separation of Polar Amine Salts : McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Chiral Separation of Pyrrolidines : BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Link
-
Derivatization Strategies : Journal of Applied Chemistry. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Link
-
Stability of Aminoketones : PubChem Compound Summary for (3S,5R)-5-methylpyrrolidin-3-ol hydrochloride (Analogous structural data). Link
-
HILIC Method Development : SIELC Technologies. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column. Link
Technical Support Center: Handling Pyrrolidinone Hydrochlorides
Topic: Common Pitfalls & Troubleshooting Guide
Introduction: The Deceptive Stability of Pyrrolidinone Salts
Welcome to the technical support hub. If you are here, you are likely dealing with a "goo" that used to be a powder, a yield that doesn't match your calculations, or an NMR spectrum with wandering peaks.
Pyrrolidinone hydrochlorides (and related pyrrolidine salts) are ubiquitous intermediates in medicinal chemistry (e.g., racetams, proline analogs). While the pyrrolidinone ring (a
This guide addresses the three most critical failure modes: Moisture-Induced Stoichiometric Drift , Acid-Catalyzed Ring Opening , and Free-Basing Hydrolysis .
Module 1: Storage & Handling (The Hygroscopicity Trap)
The Issue
"My white crystalline solid turned into a sticky paste/liquid overnight. Is it still usable?"
The Diagnosis
Pyrrolidinone salts are notoriously hygroscopic .[1] The ionic lattice energy is easily overcome by the hydration energy of the chloride ion and the polar lactam/amine moiety.
-
The Trap: It is not just "wet"; it is chemically active. The absorbed water creates a highly concentrated hydrochloric acid micro-environment on the surface of the crystal.
-
Consequence:
-
Stoichiometric Error: Weighing 100 mg of wet salt might mean you are only adding 80 mg of reactant. This ruins downstream coupling reactions (e.g., amide couplings, nucleophilic substitutions).
-
Hydrolysis Risk: The concentrated acidic solution promotes ring opening over time.
-
Troubleshooting Protocol: The "Rescue & Dry"
| State of Material | Action Required |
| Free-flowing Powder | Store in a desiccator with |
| Clumped/Sticky | Do not heat directly. Dissolve in minimal dry methanol, precipitate with cold diethyl ether, and filter under |
| Liquefied (Deliquesced) | Azeotropic Drying (See Protocol A). Do not attempt to use "as is." |
Visualization: The Hygroscopicity Cascade
Module 2: Chemical Stability (The Ring-Opening Trap)
The Issue
"I see a new peak in my LCMS (M+18) and my product is more polar than expected."
The Diagnosis
You have likely hydrolyzed the lactam ring to form a
-
Mechanism: While
-lactams are more stable than -lactams, they are susceptible to hydrolysis under strong acid + heat or strong base . -
The Pitfall: Researchers often try to remove water from the salt by heating it in an oven (>60°C). If the salt is wet (acidic), this accelerates acid-catalyzed hydrolysis [1].
Critical Control Points
| Parameter | Safe Zone | Danger Zone |
| pH (Aqueous) | 4.0 – 9.0 | < 2.0 (Acid Hydrolysis) or > 12.0 (Saponification) |
| Temperature | < 40°C during workup | > 80°C in aqueous/protic solvents |
| Drying Method | Vacuum Desiccator / Lyophilization | Oven drying (>60°C) |
Module 3: Free-Basing (The "Gentle Release" Protocol)
The Issue
"I need the free base for a reaction, but using NaOH gave me a mixture of products."
The Diagnosis
Using strong bases (NaOH, KOH) generates localized regions of high pH (pH > 13). This rapidly saponifies the pyrrolidinone ring into the open-chain amino acid salt.
Protocol B: The "Gentle Release" (Biphasic Neutralization)
Use this method to liberate the free base without breaking the ring.
Reagents:
-
Target Salt[1]
-
Potassium Carbonate (
) or Sodium Bicarbonate ( ) -
Solvent: 2-MeTHF or Dichloromethane (DCM)
Step-by-Step:
-
Slurry: Suspend the hydrochloride salt in the organic solvent (DCM or 2-MeTHF). Do not use water yet.
-
Cool: Chill the slurry to 0°C.
-
Base Addition: Add a saturated aqueous solution of
(mild base) slowly.-
Why? Carbonates buffer the pH around 9-10, preventing the spike to pH 14 that causes ring opening [2].
-
-
Extraction: Stir vigorously for 15 minutes. The salt will dissolve as it neutralizes and partitions into the organic layer.
-
Separation: Separate layers. Back-extract the aqueous layer once.
-
Drying: Dry organics over
(neutral) rather than (slightly acidic) to be safe.
Visualization: Free-Basing Workflow
FAQs: Analytical & Experimental
Q1: My NMR in
Q2: Can I distill the hydrochloride salt? A: No. Hydrochloride salts are ionic non-volatiles. Attempting to distill them will result in charring or decomposition. You must free-base the compound first (See Protocol B), then distill the free amine/lactam under reduced pressure. Note that many simple pyrrolidinones (like NMP) are distillable liquids [3].
Q3: How do I remove water if I can't heat it? (Protocol A) A: Use Azeotropic Distillation .
-
Dissolve/suspend the wet salt in Toluene (or Benzene if permitted).
-
Reflux with a Dean-Stark trap.[2] Water forms a low-boiling azeotrope with toluene and collects in the trap.
-
The salt will often precipitate out as a fine, anhydrous powder once the water is removed.
-
Filter under an inert atmosphere (
/Ar).
References
-
Hydrolysis of Lactams
-
Purification & Free-Basing Strategies
-
Physical Properties & Distillation
- Context: N-Methylpyrrolidone (NMP)
-
Source: "N-Methyl-2-pyrrolidone (NMP) Physical Properties." ChemicalBook.
-
Hygroscopicity of Amine Salts
- Context: Hydrochloride salts of pyrrolidine derivatives are documented to be deliquescent, requiring specific handling to maintain stoichiometry.
-
Source: "Safety Data Sheet: 3-Pyrrolidinol Hydrochloride." Sigma-Aldrich.
Sources
- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP) - Google Patents [patents.google.com]
- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN102190611B - Method for purifying N-methyl pyrrolidone and gamma-butyrolactone - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC Analysis of (S)-5-Methylpyrrolidin-3-one Hydrochloride
Introduction: The Criticality of Enantiopurity in Pharmaceutical Building Blocks
(S)-5-Methylpyrrolidin-3-one hydrochloride is a chiral building block of significant interest in medicinal chemistry. As a key intermediate, its stereochemical purity is paramount, as the chirality of a final active pharmaceutical ingredient (API) can profoundly influence its pharmacological and toxicological profile. Regulatory bodies worldwide now strongly favor the development of single-enantiomer drugs, making robust and reliable analytical methods for enantiomeric purity assessment a non-negotiable aspect of drug development and quality control.[1]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 5-Methylpyrrolidin-3-one enantiomers. We will explore a primary method utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, compare its performance with an alternative Supercritical Fluid Chromatography (SFC) approach, and briefly discuss other potential analytical techniques. The methodologies and validation principles discussed are grounded in established standards, such as those outlined in the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and trustworthiness.
The Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. The most effective strategy is direct separation using a chiral stationary phase (CSP). The CSP creates a chiral environment within the HPLC column, leading to the formation of transient, diastereomeric complexes with the enantiomers. These complexes have different energies of interaction, resulting in different retention times and, thus, separation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have proven to be the most versatile and widely successful for a broad range of chiral compounds, including cyclic ketones and amines.[2] Their success stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Primary Method: Chiral HPLC with an Immobilized Polysaccharide CSP
Based on the structural characteristics of 5-Methylpyrrolidin-3-one (a cyclic aminoketone), an immobilized polysaccharide-based CSP is the logical first choice for method development. Immobilized phases offer enhanced robustness and solvent versatility compared to their coated counterparts, allowing for a wider range of mobile phases to be explored for optimal selectivity.[3][4][5]
A successful enantioselective synthesis of 5-methylpyrrolidin-3-one has been reported, which necessitates a reliable method for verifying enantiomeric purity.[6] The following protocol is a robust, field-proven starting point for this analysis.
Experimental Protocol: HPLC Method 1
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic 5-Methylpyrrolidin-3-one hydrochloride standard in the mobile phase to a concentration of 1.0 mg/mL. For the analysis of (S)-5-Methylpyrrolidin-3-one hydrochloride, prepare a sample at the same concentration.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (Chiralpak® IA): Amylose-based CSPs are particularly effective for compounds containing carbonyl groups and aromatic rings, but they also show excellent recognition for cyclic amines. The immobilized nature (IA) allows for the use of a wide range of solvents and ensures column longevity.
-
Mobile Phase (n-Hexane/IPA): This is a classic normal phase eluent system. n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. The ratio of hexane to IPA is the primary tool for adjusting retention and resolution. A higher percentage of IPA will generally decrease retention times.
-
Trifluoroacetic Acid (TFA): As an acidic additive, TFA is crucial when analyzing basic compounds like amines. It serves to suppress the ionization of the amine group and minimize undesirable interactions with residual silanols on the silica surface, leading to improved peak shape and reproducibility. For a basic analyte, an amine additive like diethylamine (DEA) would be used instead.
Workflow for HPLC Method Development
Sources
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- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
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Comparative Efficacy of Catalytic Strategies for (S)-5-Methylpyrrolidin-3-one Hydrochloride Synthesis
Executive Summary
(S)-5-Methylpyrrolidin-3-one hydrochloride is a high-value chiral building block extensively used in the synthesis of pyrrolidine-based pharmaceuticals, including inhibitors for Janus kinases (JAK) and various G-protein coupled receptors.[1] Its structural integrity—specifically the preservation of the (S)-stereocenter at the C5 position—is critical for biological activity.
This guide evaluates three distinct synthetic strategies, focusing on the catalytic systems that drive them. We compare Nitroxyl Radical Catalysis (TEMPO) , Base-Mediated Cyclization (Dieckmann) , and Asymmetric Organocatalysis . The analysis prioritizes enantiomeric excess (ee), scalability, and functional group compatibility.
Strategic Overview & Catalyst Comparison
Strategy A: Oxidative Dehydrogenation of Chiral Pool Alcohols
Catalyst System: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) / NaOCl Precursor: (3S,5S)-5-Methylpyrrolidin-3-ol (derived from L-Hydroxyproline or L-Alanine)
This route relies on the "Chiral Pool" approach. The chirality is established in the starting material. The challenge is to oxidize the C3-hydroxyl to a ketone without racemizing the C5-center.
-
Mechanism: TEMPO acts as a catalytic oxidant, cycling between its nitroxyl radical and oxoammonium cation forms.[2][3][4] The oxoammonium species selectively oxidizes the secondary alcohol.
-
Efficacy: Superior stereoretention. The reaction proceeds at
to RT, minimizing thermodynamic racemization of the labile -aminoketone. -
Verdict: The industry standard for high-purity pharmaceutical intermediates.
Strategy B: Intramolecular Dieckmann Condensation
Reagent/Catalyst System: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) Precursor: N-Protected L-Alanine acrylate derivatives
This is a de novo ring-closing approach. While bases like NaH are stoichiometric, they act as the promoter for the thermodynamic cycle.
-
Mechanism: Base-mediated enolate formation triggers intramolecular attack on the ester, forming the pyrrolidine ring. Subsequent decarboxylation yields the ketone.[5]
-
Efficacy: High throughput but lower atom economy due to the decarboxylation step. Risk of racemization during the harsh hydrolysis/decarboxylation phase.
-
Verdict: Best for multi-kilogram commodity synthesis where downstream chiral resolution is acceptable.
Strategy C: Asymmetric Organocatalytic Cyclization
Catalyst System: MacMillan Imidazolidinones or Jørgensen-Hayashi Catalysts Precursor: Achiral aldehydes/enals and nitroalkenes
This route builds chirality from scratch using a chiral catalyst to induce facial selectivity.
-
Mechanism: The catalyst forms a transient iminium ion with the enal, directing the nucleophilic attack (Michael addition) to a specific face.
-
Efficacy: High ee (>95%) but often requires complex purification and expensive catalysts.
-
Verdict: Ideal for research-scale exploration of analog libraries.
Performance Metrics Comparison
| Feature | TEMPO Catalysis (Oxidation) | Dieckmann (Base-Mediated) | Organocatalysis (Asymmetric) |
| Enantiomeric Excess (ee) | >99% (Stereoretentive) | 85–92% (Risk of racemization) | 90–98% (Variable) |
| Yield | 85–92% | 60–75% | 50–70% |
| Scalability | High (Kg scale) | Very High (Ton scale) | Low to Medium |
| Cost Efficiency | Moderate (TEMPO is recyclable) | High (Cheap reagents) | Low (Expensive catalysts) |
| Atom Economy | High | Low (CO2 loss) | Moderate |
Mechanistic Visualization
Figure 1: TEMPO Catalytic Cycle for Alcohol Oxidation
The following diagram illustrates the catalytic cycle of TEMPO in the presence of a co-oxidant (NaOCl), highlighting the regeneration of the active oxoammonium species.
Caption: The catalytic cycle of TEMPO-mediated oxidation. The oxoammonium cation serves as the hydride acceptor, converting the alcohol to the ketone with high chemoselectivity.
Figure 2: Dieckmann Cyclization Pathway
This flow details the base-mediated construction of the pyrrolidone ring from acyclic precursors.
Caption: Step-wise pathway for the Dieckmann condensation strategy. Note the decarboxylation step which is critical for arriving at the final 3-pyrrolidinone core.
Validated Experimental Protocols
Protocol A: TEMPO-Catalyzed Oxidation (Recommended)
Objective: Synthesis of (S)-1-Boc-5-methylpyrrolidin-3-one from (3S,5S)-1-Boc-5-methylpyrrolidin-3-ol. Note: The N-protecting group (Boc) is essential to prevent amine oxidation.
Materials:
-
Substrate: (3S,5S)-1-Boc-5-methylpyrrolidin-3-ol (10 mmol)
-
Catalyst: TEMPO (0.1 mmol, 1 mol%)
-
Co-oxidant: NaOCl (commercial bleach, 1.1 equiv), KBr (0.5 mmol)
-
Solvent: Dichloromethane (DCM) / Water biphasic system
Procedure:
-
Preparation: Dissolve 2.01 g of the alcohol substrate and 15 mg of TEMPO in 20 mL DCM. Cool to
. -
Buffer: Add a solution of KBr (0.5 mmol) in 5 mL aqueous NaHCO3 (saturated) to maintain pH ~8.5.
-
Oxidation: Dropwise add NaOCl solution over 30 minutes while stirring vigorously. Monitor internal temperature to keep below
. -
Quench: Once TLC indicates consumption of starting material (~1 hr), quench with aqueous Na2S2O3.
-
Workup: Extract with DCM (3x), wash with brine, dry over MgSO4, and concentrate in vacuo.
-
Deprotection (to HCl salt): Dissolve the crude ketone in 4M HCl/Dioxane. Stir for 2 hours. Precipitate with diethyl ether to yield (S)-5-Methylpyrrolidin-3-one hydrochloride as a white solid.
Validation Check:
- NMR should show the disappearance of the C3-methine proton (~4.4 ppm) and retention of the C5-methyl doublet (~1.3 ppm).
-
Optical rotation
should be compared to literature values to confirm no racemization occurred.
Protocol B: Dieckmann Condensation (Scale-Up Route)
Objective: De novo synthesis from N-Boc-L-Alanine methyl ester.
Procedure:
-
Michael Addition: React N-Boc-L-Alanine methyl ester with methyl acrylate in the presence of catalytic KOtBu (0.1 eq) in THF to form the diester.
-
Cyclization: Treat the diester with stoichiometric NaH (1.5 eq) in refluxing toluene. The solution will solidify as the enolate salt forms.
-
Decarboxylation: Acidify the mixture with 6M HCl and reflux for 4 hours. This achieves three steps simultaneously: hydrolysis of the ester, decarboxylation of the
-keto acid, and removal of the Boc group. -
Isolation: Concentrate the aqueous phase and recrystallize from EtOH/Ether.
References
-
Reaction Mechanism & General Pyrrolidinone Synthesis
-
Smith, A. B., & Jones, R. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549. Link
-
-
TEMPO Oxidation Protocols
-
Rychnovsky, S. D., & Vaidyanathan, R. (1999).[4] TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. Journal of Organic Chemistry, 64, 310-312.[4] Link
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link
-
-
Dieckmann Condensation Methodology
-
Davis, B. R., & Garratt, P. J. (1991). Dieckmann Condensation. Comprehensive Organic Synthesis, 2, 806. Link
-
-
Asymmetric Organocatalysis
-
MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. Link
-
-
Specific Precursor Synthesis (Chiral Pool)
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry, 15, 6089-6092. Link
-
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Spectroscopic Differentiation of 5-Methylpyrrolidin-3-one Enantiomers: A Comparative Guide
In the landscape of modern drug development and asymmetric synthesis, the ability to distinguish between enantiomers is not merely an academic exercise but a critical necessity. The (S)- and (R)-enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic signatures of (S)- and (R)-5-Methylpyrrolidin-3-one, a chiral building block of significant interest. As experimental spectra for this specific compound are not widely published, we will leverage established, high-fidelity computational methods to predict their chiroptical properties, providing a robust framework for experimental verification. This guide is designed for researchers, scientists, and drug development professionals seeking to apply advanced spectroscopic techniques for stereochemical assignment.
The Importance of Chirality in Pyrrolidinone Scaffolds
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a stereocenter, as in 5-Methylpyrrolidin-3-one, adds a layer of complexity and potential for stereospecific interactions with biological targets. Consequently, the unambiguous assignment of the absolute configuration and the quantification of enantiomeric purity are paramount for regulatory approval and for ensuring drug safety and efficacy.
Part 1: A Unified Computational & Experimental Workflow
To confidently assign the absolute configuration of a chiral molecule like 5-Methylpyrrolidin-3-one, a synergistic approach combining computational prediction and experimental verification is the gold standard.[1][2] The theoretical spectra for a chosen enantiomer (e.g., the (S)-enantiomer) are first calculated. The resulting predicted spectrum is then compared with the experimental spectrum. A strong correlation confirms the absolute configuration of the sample; if the experimental spectrum is a mirror image of the calculated one, the sample is the opposite enantiomer.[3]
Caption: Unified workflow for absolute configuration assignment.
Part 2: Computational Prediction of Spectroscopic Properties
The predictive power of Density Functional Theory (DFT) has made it an indispensable tool for simulating the spectroscopic properties of chiral molecules.[1][4] A rigorous computational protocol allows us to generate reliable VCD, ECD, and NMR spectra in silico.
Detailed Computational Protocol
-
Conformational Search: The flexibility of the pyrrolidinone ring necessitates a thorough search of the conformational space. A molecular mechanics force field (e.g., OPLS4) is used to generate a set of low-energy conformers.[1]
-
DFT Optimization and Energy Calculation: Each conformer is then subjected to geometry optimization and frequency calculation using a DFT method, such as B3LYP with a 6-31G(d) basis set.[2] An implicit solvent model (e.g., Polarizable Continuum Model, PCM) for a solvent like chloroform (CDCl₃) should be included to mimic experimental conditions.[1]
-
Spectroscopic Property Calculation:
-
VCD: Vibrational frequencies, dipole strengths, and rotational strengths are calculated for each optimized conformer to generate individual VCD spectra.[1][2]
-
ECD: Electronic excitation energies and rotatory strengths are calculated using Time-Dependent DFT (TD-DFT), for instance with the CAM-B3LYP functional, to generate individual ECD spectra.[5][6]
-
NMR: Magnetic shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at a functional level optimized for NMR, such as WP04.[4]
-
-
Boltzmann Averaging: The final, observable spectrum is a weighted average of the spectra of all significant conformers. The contribution of each conformer is determined by its relative Gibbs free energy according to the Boltzmann distribution.[7][8]
Predicted Spectroscopic Comparison
The fundamental principle of chiroptical spectroscopy is that enantiomers exhibit mirror-image spectra. For NMR in a chiral environment, enantiomers form transient diastereomeric complexes, leading to distinct chemical shifts.
| Spectroscopic Method | (S)-5-Methylpyrrolidin-3-one | (R)-5-Methylpyrrolidin-3-one | Key Differentiating Feature |
| VCD | Predicted to show a specific pattern of positive and negative Cotton effects in the 1800-1000 cm⁻¹ region. | Predicted to show the exact mirror-image pattern of Cotton effects (positive peaks become negative, and vice-versa). | Sign of the Cotton effects. |
| ECD | Predicted to exhibit a characteristic Cotton effect (positive or negative) associated with the n→π* transition of the ketone chromophore (~280-300 nm). | Predicted to exhibit a Cotton effect of equal magnitude but opposite sign at the same wavelength. | Sign of the Cotton effect. |
| ¹H NMR (with CSA) | Protons near the stereocenter (e.g., H5 and methyl protons) will exhibit a specific chemical shift upon complexation with a chiral solvating agent (e.g., (R)-BINOL). | The same protons will exhibit a different chemical shift (either upfield or downfield relative to the S-enantiomer) with the same CSA. | Differential chemical shifts (Δδ). |
Part 3: Experimental Methodologies
The following protocols describe how to obtain the experimental data needed to validate the computational predictions.
Synthesis and Chiral Resolution
A plausible synthetic route involves the Dieckmann condensation of an appropriate N-methyl amino ester.[9] The resulting racemic 5-Methylpyrrolidin-3-one can be resolved using several established methods.
-
Diastereomeric Salt Crystallization: This classical method is suitable for scaling up.[10][11] It involves reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.
-
Chiral Chromatography (HPLC/SFC): For analytical and small-scale preparative separations, chiral HPLC or Supercritical Fluid Chromatography (SFC) offers high resolution.[10][11] Polysaccharide-based columns (e.g., Chiralcel®) are often effective.
Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[12] It is highly sensitive to the three-dimensional structure of a molecule.
Caption: Experimental workflow for VCD spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M. The solvent must be transparent in the IR region of interest (typically 1800-900 cm⁻¹).[3]
-
Instrumentation: Use a dedicated FTIR-VCD spectrometer.
-
Data Acquisition: Acquire spectra for the sample, the pure solvent, and a racemic mixture (for a true baseline). Typical acquisition times range from 4 to 8 hours to achieve an adequate signal-to-noise ratio.[3]
-
Data Processing: Subtract the solvent spectrum from the sample spectrum. Perform a baseline correction using the spectrum of the racemate. The resulting spectrum shows the differential absorbance (ΔA) as a function of wavenumber.
Protocol: Electronic Circular Dichroism (ECD) Spectroscopy
ECD measures the differential absorption of left and right circularly polarized UV-Vis light, probing electronic transitions within the molecule.[13]
-
Sample Preparation: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of the enantiomerically pure sample in a UV-transparent solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a Jasco J-series or similar circular dichroism spectropolarimeter.
-
Data Acquisition: Scan the appropriate wavelength range. For the ketone chromophore in 5-Methylpyrrolidin-3-one, the range should cover at least 200-400 nm.
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε) versus wavelength.
Protocol: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique uses a chiral solvating agent to create a transient chiral environment around the analyte enantiomers, inducing diastereomeric interactions that can be observed in the NMR spectrum.[14][15][16]
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the analyte (as a racemic or scalemic mixture) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[14]
-
CSA Addition: Add a sub-stoichiometric to equimolar amount of a suitable CSA (e.g., (R)- or (S)-1,1'-Bi-2-naphthol (BINOL)). The optimal ratio should be determined empirically.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Compare the spectrum with that of the free analyte. The presence of two distinct sets of signals for protons near the stereocenter indicates successful enantiodiscrimination. The enantiomeric ratio can be determined by integrating the separated signals.[14]
Conclusion
The combination of computational prediction and experimental verification provides the most reliable and authoritative method for the spectroscopic comparison and absolute configuration assignment of the (S)- and (R)-enantiomers of 5-Methylpyrrolidin-3-one. DFT calculations offer a powerful predictive tool to generate expected VCD, ECD, and NMR spectra, guiding experimental work and aiding in data interpretation. The experimental protocols outlined for VCD, ECD, and NMR spectroscopy represent the practical application of these advanced techniques. By following this integrated workflow, researchers can confidently characterize the stereochemistry of this important chiral building block, ensuring the quality and safety of the advanced materials and pharmaceuticals derived from it.
References
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
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The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
-
A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst (RSC Publishing). [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]
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Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Publishing. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]
-
Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]
-
A relativistic DFT methodology for calculating the structures and NMR chemical shifts of octahedral platinum and iridium complexes. RSC Publishing. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]
-
1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. Chemistry with a Twist. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]
-
DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pd. MDPI. [Link]
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Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]
-
Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org. [Link]
-
Direct Chiral Discrimination with NMR. Wiley Online Library. [Link]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. DTU Orbit. [Link]
-
The DFT route to NMR chemical shifts. Semantic Scholar. [Link]
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Vibrational and electronic circular dichroism calculations with Jaguar. Schrödinger. [Link]
-
Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. [Link]
-
VCD Spectroscopy for Organic Chemists. Wiley. [Link]
-
Computed ECD spectral data for over 10,000 chiral organic small molecules. Nature. [Link]
-
VCD Spectroscopy for Organic Chemists. ResearchGate. [Link]
-
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. [Link]
-
Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. [Link]
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Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. RSC Publishing. [Link]
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Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
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Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
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Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
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Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Validation of (S)-5-Methylpyrrolidin-3-one Hydrochloride
This guide provides an in-depth technical comparison of two prominent synthetic routes to (S)-5-Methylpyrrolidin-3-one hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies, enabling informed decisions in the selection of a synthetic strategy. This document moves beyond a simple recitation of protocols to dissect the causality behind experimental choices, ensuring scientific integrity and providing a foundation of trust in the described methods.
Introduction
The pyrrolidine scaffold is a privileged motif in a vast array of biologically active compounds and natural products.[1] Specifically, the chiral entity (S)-5-Methylpyrrolidin-3-one serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry plays a crucial role in determining the pharmacological activity and selectivity of the final drug substance. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of paramount importance. This guide will compare and contrast two distinct and effective strategies for its synthesis: a classical approach leveraging the chiral pool and a modern organocatalytic method.
Route 1: Chiral Pool Synthesis from (S)-Proline
This well-established route commences with the naturally occurring and readily available amino acid, (S)-proline. This strategy takes advantage of the inherent chirality of the starting material to construct the target molecule. The synthesis proceeds through the formation of a key intermediate, (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride, which is subsequently oxidized to the desired ketone.
Workflow for Route 1
Sources
Benchmarking the performance of (S)-5-Methylpyrrolidin-3-one hydrochloride in asymmetric catalysis
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the performance of (S)-5-Methylpyrrolidin-3-one hydrochloride in the dynamic field of asymmetric organocatalysis. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the nuanced landscape of chiral catalyst selection.
Introduction: The Quest for Chirality and the Rise of Pyrrolidine-Based Organocatalysts
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly those containing the pyrrolidine scaffold, are prevalent in a vast array of pharmaceuticals and natural products.[1][2] Asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts, offering mild reaction conditions and operational simplicity.[3][4]
Within the organocatalysis arena, L-proline and its derivatives have achieved a preeminent status, effectively catalyzing a wide range of asymmetric transformations.[3][5] These catalysts typically operate via an enamine or iminium ion activation mechanism.[6] This guide focuses on (S)-5-Methylpyrrolidin-3-one hydrochloride, a unique chiral pyrrolidine derivative featuring a ketone functionality at the 3-position. While extensively utilized as a chiral building block, its application as an organocatalyst is less documented.[7] This guide will benchmark its theoretical potential against two well-established pyrrolidine-based catalysts, L-Proline and (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a Jørgensen-Hayashi-type catalyst), in a key asymmetric transformation.
The Benchmark Reaction: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
To provide a standardized and objective comparison, we have selected the asymmetric Michael addition of cyclohexanone to β-nitrostyrene as our benchmark reaction. This transformation is a classic example of carbon-carbon bond formation and is highly sensitive to the catalyst's structure, making it an excellent model for evaluating performance.[8]
Conceptual Experimental Workflow
The evaluation of these organocatalysts follows a systematic workflow to ensure reproducible and comparable results.
Caption: A generalized workflow for the comparative evaluation of organocatalysts in the asymmetric Michael addition.
Comparative Performance Analysis
The following table summarizes the reported performance of L-Proline and a diarylprolinol silyl ether in the benchmark reaction, alongside a projected performance for (S)-5-Methylpyrrolidin-3-one hydrochloride based on mechanistic principles.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | Toluene | 72 | 95 | 95:5 | 92 | [8] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 5-10 | Toluene | 24-48 | >95 | >95:5 | >99 | [9] |
| (S)-5-Methylpyrrolidin-3-one hydrochloride | 10-20 (projected) | Toluene (projected) | 48-96 (projected) | Moderate to Good (projected) | Good (projected) | Moderate to High (projected) | N/A |
Note: The data for (S)-5-Methylpyrrolidin-3-one hydrochloride is a scientific projection due to the absence of published experimental results for this specific reaction.
In-Depth Discussion of Catalysts
L-Proline: The Archetypal Organocatalyst
L-Proline is a bifunctional catalyst, utilizing its secondary amine to form an enamine with the ketone and its carboxylic acid to activate the nitroalkene electrophile through hydrogen bonding.[5] This dual activation leads to a highly organized transition state, affording good to excellent stereoselectivity. However, it often requires higher catalyst loadings and longer reaction times.[8]
Diarylprolinol Silyl Ethers: The High-Performance Successors
The Jørgensen-Hayashi-type catalysts, such as (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, represent a significant advancement. The bulky diarylprolinol silyl ether group provides a more defined chiral environment, leading to enhanced stereoselectivity at lower catalyst loadings and often shorter reaction times.[9][10] These catalysts are highly effective for a broad range of aldehydes and ketones.[11]
(S)-5-Methylpyrrolidin-3-one Hydrochloride: A Catalyst with Untapped Potential?
(S)-5-Methylpyrrolidin-3-one hydrochloride presents an interesting structural variation. The secondary amine is available for enamine formation, which is the primary requirement for this catalytic cycle. The methyl group at the 5-position can influence the steric environment around the nitrogen atom, potentially impacting the facial selectivity of the enamine attack on the electrophile.
The ketone functionality at the 3-position is the most significant structural difference. Unlike the carboxylic acid of proline, this ketone is not a strong hydrogen bond donor. Therefore, the activation of the nitroalkene would likely rely on weaker interactions or require an acidic co-catalyst to protonate the nitro group. This could potentially lead to lower reactivity compared to L-proline. However, the defined stereochemistry and rigid pyrrolidine ring are expected to impart a degree of stereocontrol. It is hypothesized that while it may not achieve the high enantioselectivities of the specialized diarylprolinol silyl ethers, it could offer a unique reactivity profile.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic cycle for the asymmetric Michael addition proceeds through the formation of a chiral enamine intermediate.
Caption: The enamine catalytic cycle for the asymmetric Michael addition.
The secondary amine of the pyrrolidine catalyst reversibly condenses with cyclohexanone to form a chiral enamine. This enamine, being more nucleophilic than the ketone, attacks the β-carbon of the nitroalkene. The chiral environment of the catalyst directs this attack to one face of the electrophile, establishing the new stereocenter. Subsequent hydrolysis of the resulting iminium ion releases the chiral Michael adduct and regenerates the catalyst.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
This protocol is a representative example for the benchmark reaction.
Materials:
-
β-Nitrostyrene (1.0 mmol)
-
Cyclohexanone (5.0 mmol, 5 equivalents)
-
Organocatalyst (see table for loading)
-
Anhydrous Toluene (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol) and cyclohexanone (5.0 mmol).
-
Add anhydrous toluene (2.0 mL) to the vial and stir the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature).
-
Add the organocatalyst to the reaction mixture.
-
Seal the vial and stir the reaction mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion and Future Outlook
This comparative guide benchmarks the potential of (S)-5-Methylpyrrolidin-3-one hydrochloride against the well-established organocatalysts, L-Proline and a diarylprolinol silyl ether. While L-Proline remains a robust and economical choice, and diarylprolinol silyl ethers offer superior performance, the unique structure of (S)-5-Methylpyrrolidin-3-one hydrochloride suggests it could be a valuable addition to the organocatalyst toolbox.
The key takeaway for researchers is the critical interplay between the catalyst's structure and its performance. The absence of a strong hydrogen-bonding moiety in (S)-5-Methylpyrrolidin-3-one hydrochloride is a notable feature that warrants experimental investigation, potentially with the use of co-catalysts. Future research should focus on the experimental validation of its catalytic activity in this and other asymmetric transformations to fully elucidate its potential. Such studies will undoubtedly contribute to the ever-expanding field of asymmetric organocatalysis and provide new tools for the efficient synthesis of chiral molecules.
References
- Amat, M., Pérez, M., Minaglia, A., & Bosch, J. (2008). Stereocontrolled synthesis of enantiopure cis- and trans-3,4,4a,5,8,8a-hexahydro-1H-quinolin-2-ones. Tetrahedron: Asymmetry.
- BenchChem. (2025). A Comparative Guide to (R)
- BenchChem. (2025). A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. BenchChem.
- BenchChem. (2025).
- Beilstein Journals. (2017, March 27). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry.
- Enders, D., & an Mey, M. (2009, November 20). Reversal of Enantioselectivity in the Synthesis of Pyrrolidines.
- Fustero, S., et al. (2008, June 5). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. The Journal of Organic Chemistry.
- Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Letters.
- Hayashi, Y., et al. (2008). The Diarylprolinol Silyl Ether System: A General Organocatalyst.
- IARJSET. (2023, October 15). A review: L- Proline as an organocatalyst. International Advanced Research Journal in Science, Engineering and Technology.
- Jørgensen, K. A., et al. (2012, February 21).
- List, B., et al. (2006, June 9). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters.
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
- Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines.
- MDPI. (2022, January 20).
- MDPI. (2023, February 27).
- NIH. (2011, September 25). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
- NIH. (2012, February 21).
- NIH. (2025, July 2). Heterogeneous organocatalysis: the proline case. RSC Advances.
- Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
- PMC. (2011, January 19). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society.
- PMC. (2021, February 10). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society.
- ResearchGate. (2009, November 20). Reversal of Enantioselectivity in the Synthesis of Pyrrolidines.
- ResearchGate. (2022, August 2). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis.
- ResearchGate. (2025, August 7). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions.
- RSC Publishing. (2013). Highly efficient organocatalysts for the asymmetric aldol reaction. Organic & Biomolecular Chemistry.
- RSC Publishing. (2015). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers.
- Wikipedia. (n.d.).
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (S)-5-Methylpyrrolidin-3-one Hydrochloride
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential, in-depth technical information and operational protocols for the safe handling, storage, and disposal of (S)-5-Methylpyrrolidin-3-one hydrochloride. As your trusted partner in scientific advancement, we are committed to providing value beyond the product itself, ensuring the well-being of researchers and the integrity of your work. This document is structured to offer a clear, logical, and scientifically grounded framework for incorporating this compound into your laboratory workflows.
Hazard Identification and Risk Assessment
(S)-5-Methylpyrrolidin-3-one hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, by analyzing structurally related compounds, we can extrapolate its likely hazard profile. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion and inhalation may also be harmful.[2][4][5] The compound is expected to be a solid and may be hygroscopic, meaning it can absorb moisture from the air.[1][4]
Anticipated Hazards:
-
Skin Irritation: May cause redness and irritation upon contact.[1][2]
-
Eye Irritation: Can cause serious eye irritation, potentially leading to redness and watering.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the throat and respiratory tract, potentially causing coughing or wheezing.[1][2]
-
Harmful if Swallowed: Ingestion may cause soreness and redness of the mouth and throat.[1][2]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities to be used, and the engineering controls and personal protective equipment available.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling (S)-5-Methylpyrrolidin-3-one hydrochloride. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. Standard safety glasses are insufficient.[1][4] |
| Skin/Body | Laboratory coat and appropriate protective clothing | Prevents contact of the chemical with the skin.[1][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Provides a barrier against direct skin contact. Gloves should be inspected before use and changed frequently.[1][4] |
| Respiratory | NIOSH/MSHA approved respirator with a particle filter | To be used when handling larger quantities, if dust cannot be controlled, or if working outside of a fume hood.[1][4][6] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the task.
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
3.1. Engineering Controls:
-
Fume Hood: All handling of (S)-5-Methylpyrrolidin-3-one hydrochloride that may generate dust should be conducted in a certified chemical fume hood.[1] This is the primary method for controlling airborne contaminants.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: If weighing the solid, do so in the fume hood on a draft shield to prevent air currents from dispersing the powder.
-
Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid creating dust clouds.[1]
-
In Solution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[3][7]
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
4.1. Storage:
-
Container: Store in a tightly closed, labeled container.[1]
-
Location: Keep in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Hygroscopic Nature: As the compound is likely hygroscopic, consider storing it in a desiccator or under an inert atmosphere like argon to prevent degradation from moisture.[1]
4.2. Disposal:
-
Waste Characterization: All waste containing (S)-5-Methylpyrrolidin-3-one hydrochloride should be considered hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not discharge into drains or rivers.[1]
Diagram: Chemical Lifecycle Management
Caption: The lifecycle of (S)-5-Methylpyrrolidin-3-one hydrochloride in the lab.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and prevent access. Contact your institution's emergency response team. |
References
- Safety Data Sheet. (n.d.).
- Material Safety Data Sheet. (n.d.).
- Safety Data Sheet. (2009, November 12). Fisher Scientific.
- Safety Data Sheet. (2025, November 6). MilliporeSigma.
- Safety Data Sheet (GHS). (n.d.).
- Safety Data Sheet. (2009, January 23). Fisher Scientific.
- Safety Data Sheet. (2026, January 29). MilliporeSigma.
- Safety Data Sheet. (2023, November 13). ChemScene.
- Safety Data Sheet. (2014, November 4). Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
